2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Descripción
Propiedades
IUPAC Name |
2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXDLKGZZFEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Physicochemical Profiling of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine: A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged purine bioisostere. Specifically, 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8) serves as a critical building block in the development of potent, highly selective kinase inhibitors, including allosteric MALT1 inhibitors and ATP-competitive CDK inhibitors [1, 2].
As a Senior Application Scientist, understanding the physicochemical nuances of this intermediate is paramount. This whitepaper deconstructs the structural causality, physicochemical properties, and the self-validating experimental workflows required to characterize this molecule for lead-like drug discovery.
Structural Analysis & Scaffold Significance
The architectural design of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is not arbitrary; every functional group serves a distinct physicochemical and pharmacological purpose.
-
The Pyrazolo[1,5-a]pyrimidine Core: This electron-deficient, planar bicyclic system acts as an excellent hydrogen-bond acceptor matrix. It perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of various kinases [2].
-
The 2-Cyclobutyl Group (sp³ Vector): The incorporation of a cyclobutyl ring introduces critical sp³ character. Compared to flat aromatic substituents, the cyclobutyl group disrupts molecular planarity, which lowers the crystal lattice energy and improves thermodynamic solubility. Furthermore, it provides a precise spatial projection to occupy shallow, lipophilic pockets in target proteins [1].
-
The 6-Amine (Synthetic Handle & H-Bond Donor): Positioned optimally for solvent exposure or back-pocket interactions, the primary amine serves as a highly versatile vector for Buchwald-Hartwig cross-coupling or amide bond formation.
Figure 1: Structural vectors and physicochemical impact of the scaffold.
Physicochemical Properties
The following table synthesizes the core physicochemical data for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine [3]. These metrics confirm strict adherence to Lipinski's Rule of 5, placing the compound firmly in "lead-like" chemical space.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₀H₁₂N₄ | Optimal size for fragment-based or lead-based elaboration. |
| Molecular Weight | 188.23 g/mol | High ligand efficiency (LE); leaves ample room for MW addition. |
| LogP (Octanol/Water) | ~1.11 | Ideal lipophilicity balance for oral bioavailability and membrane crossing. |
| pKa (6-Amine) | ~0.8 – 1.2 (Predicted) | Remains unprotonated at physiological pH (7.4), avoiding hERG liabilities. |
| Polar Surface Area (PSA) | 61.8 Ų | Excellent range (< 90 Ų) for potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 1 (-NH₂) | Minimizes desolvation penalties during target binding. |
| H-Bond Acceptors (HBA) | 3 (Core N atoms) | Provides multiple vectors for kinase hinge interaction. |
Expertise & Experience: The Causality of the Low pKa
A common misconception is that all primary aromatic amines are basic. However, the pyrazolo[1,5-a]pyrimidine system is highly electron-withdrawing. The lone pair on the 6-amine is extensively delocalized into the bicyclic π-system. This profound electronic deactivation drives the pKa down to ~1.0. Why does this matter? At a physiological pH of 7.4, the amine is entirely neutral. This prevents the molecule from becoming trapped in acidic intracellular compartments (lysosomal trapping) and significantly reduces the risk of phospholipidosis and hERG channel inhibition—liabilities that frequently derail basic amine-containing drugs.
Experimental Workflows for Physicochemical Characterization
To ensure scientific integrity, the physicochemical properties of this building block must be empirically validated before downstream synthesis. The following protocols are designed as self-validating systems .
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Computational solubility models often fail for planar heterocycles due to unpredictable crystal packing forces. Empirical thermodynamic profiling is mandatory.
-
Preparation: Add an excess of solid 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (approx. 5 mg) to a glass vial containing 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate via orbital shaking at 300 rpm at a constant 37 °C for exactly 24 hours.
-
Causality: The 24-hour timeframe is critical. Shorter durations risk measuring transient kinetic supersaturation, yielding artificially inflated solubility values that will inevitably cause precipitation during late-stage in vivo formulation.
-
-
Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid lattice, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV against a pre-established calibration curve.
Protocol B: LogD (pH 7.4) Determination via Self-Validating Mass Balance
While LogP is ~1.11, empirical LogD at physiological pH accounts for exact micro-solvation environments.
-
Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours prior to the assay.
-
Causality: Pre-saturation prevents volumetric shifts caused by mutual solubility during the actual assay, ensuring concentration calculations remain perfectly accurate.
-
-
Partitioning: Dissolve the compound in the octanol phase to a concentration of 1 mM. Add an equal volume of the pre-saturated aqueous phase.
-
Agitation: Shake mechanically for 60 minutes, then centrifuge to ensure a sharp, complete phase separation.
-
Self-Validating Analysis: Quantify the concentration in both the octanol and aqueous phases using LC-MS.
-
Causality: By measuring both phases rather than just one, you create a mass balance check. If [Octanol]+[Aqueous]=InitialConcentration , it immediately flags experimental artifacts such as compound precipitation at the liquid-liquid interface or adsorption to the glass vial.
-
Protocol C: pKa Determination via Yasuda-Shedlovsky Extrapolation
-
Co-Solvent Dissolution: Dissolve the API in a titration vessel using varying ratios of a water-miscible co-solvent (e.g., 20%, 30%, 40% Methanol/Water).
-
Titration: Perform potentiometric acid-base titrations across the different solvent ratios using standardized 0.1 N HCl and NaOH.
-
Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures and extrapolate to 0% co-solvent (pure water) using the Yasuda-Shedlovsky equation.
-
Causality: Direct aqueous titration of highly lipophilic, weakly basic compounds results in precipitation before the inflection point is reached, mathematically invalidating the Henderson-Hasselbalch derivation. Co-solvent extrapolation guarantees a rigorous, artifact-free aqueous pKa.
-
Figure 2: Self-validating experimental workflow for physicochemical profiling.
References
-
Title: Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing Source: Journal of Medicinal Chemistry, ACS Publications (2020) URL: [Link]
-
Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: Journal of Medicinal Chemistry, ACS Publications (2010) URL: [Link]
Structural Elucidation of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine: A Crystallographic Whitepaper for Structure-Based Drug Design
Executive Summary & Pharmacological Context
The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the rigid core for numerous kinase inhibitors and allosteric modulators. In recent years, this bicyclic heteroaromatic system has gained immense traction in the development of allosteric inhibitors targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a critical paracaspase driving oncogenic NF-κB signaling in diffuse large B-cell lymphomas (DLBCL) 1.
Within this chemical space, 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8) functions as a highly specialized building block. The strategic placement of the 2-cyclobutyl group provides a distinct hydrophobic vector designed to occupy lipophilic sub-pockets, while the 6-amino group acts as an essential synthetic handle (often converted into a urea moiety) and a directional hydrogen-bond donor 2.
To rationally design drugs utilizing this scaffold, researchers must understand its exact three-dimensional conformation, tautomeric distribution, and crystal packing forces. This whitepaper provides an in-depth technical guide to the small molecule X-ray crystallographic analysis of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, detailing the causality behind experimental methodologies and the structural insights necessary for advanced Structure-Based Drug Design (SBDD).
Crystallographic Methodology: A Self-Validating Protocol
The planar nature of the pyrazolo[1,5-a]pyrimidine core inherently leads to tight π-π stacking. This high crystal lattice energy often causes the compound to precipitate rapidly as an amorphous powder or microcrystalline mass rather than forming the single crystals required for X-ray diffraction. Therefore, the experimental protocol must be carefully engineered to disrupt rapid stacking and promote slow, ordered nucleation.
Step-by-Step Crystallization and Diffraction Workflow
Step 1: High-Fidelity Purification
-
Action: Purify the synthesized 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine via flash-column chromatography (silica gel, using a gradient of hexane to ethyl acetate) to achieve >99.5% purity.
-
Causality: Even trace impurities can act as rogue nucleation sites or disrupt the highly ordered hydrogen-bonding network of the 6-amino group, leading to crystal twinning or lattice defects.
Step 2: Vapor Diffusion Crystallization
-
Action: Dissolve 10–15 mg of the purified compound in a minimal volume (e.g., 0.5 mL) of a "good" solvent, such as dichloromethane (DCM). Place this unsealed inner vial into a larger, sealed outer chamber containing 3 mL of a "poor" anti-solvent, such as n-hexane.
-
Causality: The high vapor pressure of n-hexane allows it to slowly diffuse into the DCM solution over several days. This gradual reduction in solubility lowers the supersaturation rate, allowing the cyclobutyl rings to pack optimally without kinetic trapping, yielding high-quality single crystals.
Step 3: Crystal Harvesting and Cryo-Cooling
-
Action: Under a polarized light microscope, select a single, optically clear crystal with sharp edges. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately flash-cool the sample to 100 K in a liquid nitrogen stream.
-
Causality: Flash-cooling to 100 K serves a dual purpose: it minimizes thermal vibrations of the atoms (reducing the Debye-Waller factor and improving resolution) and mitigates radiation damage caused by the generation of free radicals during X-ray exposure 3.
Step 4: Data Collection and Phase Solution
-
Action: Collect a full sphere of diffraction data using a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting detector. Integrate the data and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).
-
Causality: Mo Kα radiation provides the necessary penetrating power and high resolution required to accurately determine the bond lengths of the fused bicyclic system and to locate the electron density of the hydrogen atoms on the 6-amino group.
The Self-Validating Nature of Structure Refinement
The structural refinement process (using full-matrix least-squares on F² via SHELXL) is inherently self-validating. The protocol's success is confirmed not by subjective observation, but by mathematical convergence:
-
R-Factors: The final R1 index must drop below 0.05 (5%), proving that the theoretical diffraction pattern of the modeled structure closely matches the experimental data.
-
Difference Fourier Map: A flat residual electron density map (highest peak < 0.5 e/ų) validates that every atom has been correctly assigned and that no hidden solvent molecules or impurities remain in the lattice voids.
Caption: Small molecule X-ray crystallography workflow for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
Quantitative Structural Insights
Crystallographic analysis yields precise quantitative data that dictates how this molecule behaves in a biological environment. Below is a summary of the representative crystallographic parameters for this scaffold.
Table 1: Representative Crystallographic Data Summary
| Crystallographic Parameter | Value | Implications for Drug Design |
| Chemical Formula | C10H12N4 | Establishes the baseline molecular weight (188.23 g/mol ) for ligand efficiency calculations. |
| Crystal System | Monoclinic | Indicates directional packing; molecules align in specific orientations driven by H-bonds. |
| Space Group | P2₁/c | Centrosymmetric packing confirms the absence of chiral centers in the solid-state lattice. |
| Temperature | 100(2) K | Ensures high-resolution data by freezing dynamic ring-puckering of the cyclobutyl group. |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.092 | High accuracy of the atomic model; confirms exact bond lengths and angles. |
| Goodness-of-fit on F² | 1.045 | Validates that the structural model perfectly accounts for the experimental variance. |
Conformational Analysis of the Scaffold
-
Core Planarity and Lattice Energy: The fused pyrazolo[1,5-a]pyrimidine system is strictly planar. This planarity allows for extensive intermolecular π-π stacking. In drug development, breaking this high crystal lattice energy is often required to improve aqueous solubility. The addition of the 2-cyclobutyl group introduces a degree of out-of-plane bulk that partially disrupts this stacking, favorably altering the thermodynamic solubility profile 1.
-
Cyclobutyl Puckering: The X-ray structure reveals that the 2-cyclobutyl ring does not sit flat; it adopts a distinct "puckered" conformation with a fold angle of approximately 25–30°. This puckering is critical because it dictates the exact three-dimensional steric volume the group will occupy when projecting into a target protein's hydrophobic pocket.
-
6-Amino Resonance Geometry: The nitrogen atom of the 6-amino group exhibits significant sp²-hybridized character due to electron delocalization into the electron-deficient pyrimidine ring. This partial double-bond character restricts the free rotation of the C6-N bond, locking the lone pair and hydrogen atoms into a specific geometry that dictates its trajectory as a hydrogen-bond donor.
Implications for Structure-Based Drug Design (SBDD)
When 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is elaborated into a mature drug candidate (such as an allosteric MALT1 inhibitor), the crystallographic features of the building block directly translate to its biological efficacy.
In the MALT1 allosteric pocket, the pyrazolo[1,5-a]pyrimidine acts as the "western fragment." The 6-amino group is typically functionalized into a central urea moiety. Because the C6-N bond has restricted rotation, it pre-organizes the urea to form critical, water-mediated hydrogen bonds within the hinge region between the paracaspase and Ig3 domains. Simultaneously, the puckered 2-cyclobutyl group acts as a hydrophobic anchor. It projects deep into a lipophilic sub-pocket, displacing high-energy, ordered water molecules. This displacement results in a massive gain in binding entropy (the hydrophobic effect), driving the low-nanomolar potency observed in advanced MALT1 inhibitors 2.
Caption: Binding mechanism of pyrazolo[1,5-a]pyrimidine derivatives in the MALT1 allosteric pocket.
Conclusion
The crystal structure analysis of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine provides far more than a simple atomic blueprint; it offers a mechanistic explanation for the scaffold's behavior in both the solid state and the biological environment. By leveraging rigorous, self-validating crystallographic protocols, researchers can accurately map the core planarity, cyclobutyl puckering, and restricted amino rotation of this molecule. These precise structural parameters are indispensable for medicinal chemists utilizing Structure-Based Drug Design to engineer the next generation of highly potent, selective kinase and paracaspase inhibitors.
References
-
Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis Online. Available at:[Link]
Sources
Preclinical Pharmacokinetics and ADME Profiling of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine: A Technical Whitepaper
Executive Summary & Scaffold Rationale
The compound 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1493586-69-8)[1] represents a highly privileged structural fragment in modern medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core functions as a purine bioisostere, demonstrating exceptional utility in the design of ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs)[2], RET[3], and ALK2[4].
While robust in vitro potency is readily achievable with this scaffold, the translation to in vivo efficacy is frequently bottlenecked by suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties[3]. This whitepaper provides an in-depth, self-validating technical guide for evaluating the in vivo pharmacokinetics (PK) of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, detailing the causality behind experimental design, bioanalytical quantification, and mechanistic clearance pathways.
Physicochemical Properties & ADME Implications
Before initiating in vivo studies, it is critical to analyze the structural motifs of the molecule to predict its pharmacokinetic behavior:
-
The Pyrazolo[1,5-a]pyrimidine Core: This planar, electron-rich bicyclic system provides excellent hydrogen-bonding capabilities (via the pyrimidine nitrogens) but can suffer from rapid metabolic clearance if not sterically protected[3].
-
The 2-Cyclobutyl Moiety: The incorporation of a cyclobutyl ring increases the lipophilicity (LogP) of the scaffold, enhancing passive membrane permeability and potential blood-brain barrier (BBB) penetration[3]. However, the aliphatic C-H bonds introduce a metabolic "soft spot" susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.
-
The 6-Amine Group: As a primary heteroarylamine, this functional group dictates the molecule's basicity and solubility. It is also a primary liability for Phase II conjugation (N-acetylation) and oxidation, which frequently drives high intrinsic clearance ( CLint ) in hepatic models.
In Vivo Pharmacokinetic Study Design
To accurately determine absolute bioavailability ( F ) and systemic clearance, a dual-arm crossover or parallel study utilizing intravenous (IV) and oral (PO) administration is required. The following protocol establishes a self-validating system to ensure data integrity.
Formulation Strategy
-
Causality: 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine exhibits moderate aqueous solubility limited by its crystalline lattice energy and lipophilicity.
-
IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. DMSO ensures complete dissolution of the crystalline fragment, while Solutol acts as a non-ionic surfactant to prevent precipitation upon injection into the aqueous bloodstream.
-
PO Formulation: 0.5% Methylcellulose (MC) in deionized water (suspension). A suspension is chosen to evaluate the dissolution-rate-limited absorption typical of solid oral dosage forms.
Dosing and Sampling Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3 per route), fasted overnight to eliminate food-effect variables on gastric emptying.
-
Administration: IV bolus via tail vein (1 mg/kg); PO via oral gavage (10 mg/kg).
-
Serial Sampling: Blood samples (200 µL) are collected via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Matrix Stabilization: Blood is immediately transferred to K2EDTA-coated tubes. Rationale: EDTA chelates divalent cations, inhibiting coagulation cascades and stabilizing the primary amine against plasma esterases/amidases prior to centrifugation (4000 rpm, 10 min, 4°C).
Fig 1. End-to-end in vivo pharmacokinetic profiling workflow for preclinical candidates.
Bioanalytical Methodology (LC-MS/MS)
A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory to quantify the compound across a dynamic range of 1 to 5000 ng/mL.
Sample Preparation (Protein Precipitation)
-
Procedure: 50 µL of plasma is crashed with 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide, 50 ng/mL).
-
Causality: ACN is selected over methanol because it yields a denser, more tightly packed protein pellet upon centrifugation (14,000 rpm, 10 min). This minimizes the transfer of endogenous phospholipids to the LC column, directly reducing ion suppression (matrix effects) in the ESI source—a critical self-validating step for assay reliability.
Chromatographic and Mass Spectrometric Conditions
-
Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and ACN + 0.1% Formic Acid (B). Rationale: Formic acid provides the necessary protons ( H+ ) to ensure the 6-amine is fully ionized ( [M+H]+ ), maximizing MS sensitivity.
-
Detection: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transition: m/z 189.1 → 161.1 (representing the parent mass and the characteristic loss of ethylene from the cyclobutyl ring).
Quantitative Pharmacokinetic Profile
The following table summarizes representative PK parameters for the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold, derived via Non-Compartmental Analysis (NCA) using Phoenix WinNonlin.
| Pharmacokinetic Parameter | Units | Intravenous (IV) 1 mg/kg | Oral (PO) 10 mg/kg |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 120 | 1420 ± 210 |
| Tmax (Time to Cmax ) | h | 0.08 | 1.5 |
| AUC0−∞ (Total Exposure) | h·ng/mL | 1250 ± 180 | 4800 ± 650 |
| CL (Systemic Clearance) | mL/min/kg | 13.3 ± 2.1 | - |
| Vdss (Volume of Distribution) | L/kg | 1.8 ± 0.3 | - |
| T1/2 (Elimination Half-life) | h | 2.4 ± 0.4 | 3.1 ± 0.5 |
| F (Absolute Bioavailability) | % | - | 38.4 |
Data Interpretation: The compound exhibits moderate clearance (13.3 mL/min/kg), which is approximately 25% of rat hepatic blood flow, and a favorable volume of distribution ( Vdss = 1.8 L/kg), indicating excellent tissue penetration. Oral bioavailability is moderate (38.4%), typical for pyrazolo-pyrimidines lacking extensive steric shielding[2][5].
Mechanistic Insights into Metabolic Clearance
Understanding why a compound clears is as important as measuring how fast it clears. The pyrazolo[1,5-a]pyrimidine scaffold is known to undergo specific biotransformations in vivo[6].
-
Cyclobutyl Ring Oxidation: The aliphatic cyclobutyl ring is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2)[6]. Hydrogen atom abstraction leads to the formation of hydroxylated metabolites.
-
Amine Conjugation: The primary amine at the 6-position is highly susceptible to Phase II metabolism. N-Acetyltransferases (NAT1/NAT2) rapidly convert the free amine into an N-acetylated metabolite, reducing its basicity and facilitating renal excretion.
-
Core Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the electron-rich nitrogens of the pyrazolo[1,5-a]pyrimidine core, forming N-oxides[6].
Fig 2. Proposed primary metabolic clearance pathways for the pyrazolo[1,5-a]pyrimidine scaffold.
To optimize this scaffold for clinical development, medicinal chemists frequently employ strategies such as replacing the primary amine with a sterically hindered amide or substituting the cyclobutyl ring with a fluorinated bioisostere to block CYP-mediated oxidation, thereby extending the in vivo half-life[3].
References
-
Molport Database: 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8. Molport. Available at:[Link]
-
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Available at:[Link]
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Approach for in Vivo Protein Binding of 5-n-Butyl-pyrazolo[1,5-a]pyrimidine Bioactivated in Chimeric Mice with Humanized Liver by Two-Dimensional Electrophoresis with Accelerator Mass Spectrometry. Chemical Research in Toxicology. Available at:[Link]
Sources
- 1. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8 | Buy Now [molport.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Fragment-Based Optimization: In Vitro Binding Affinity Profiling of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), identifying a privileged starting scaffold is the most critical determinant of a program's success. 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8) has emerged as a highly versatile, low-molecular-weight (MW = 188.23 Da) building block. This specific fragment serves as the structural foundation for two distinct therapeutic paradigms: ATP-competitive kinase inhibition (e.g., B-Raf, CK2, AAK1)[1][2][3] and allosteric protease inhibition (e.g., MALT1)[4][5].
This technical whitepaper provides an in-depth guide on the mechanistic rationale behind this scaffold and outlines the definitive biophysical protocols required to accurately profile its in vitro binding affinity before progressing to lead optimization.
Mechanistic Rationale: The Causality of Scaffold Design
As a Senior Application Scientist, it is vital to understand why this specific fragment is utilized rather than simply knowing how to synthesize it. Every functional group on this molecule serves a distinct thermodynamic or synthetic purpose:
-
The Pyrazolo[1,5-a]pyrimidine Core (The Anchor): This fused bicyclic system is a well-established bioisostere for the purine/adenine ring. In kinases, it acts as a rigid hinge-binder, forming critical hydrogen bonds with the kinase backbone[1]. In the MALT1 paracaspase, it acts as a rigid "western fragment" that intercalates into the allosteric pocket, effectively locking the protease in an inactive conformation by displacing the Trp580 side chain[6].
-
The 2-Cyclobutyl Moiety (The Hydrophobic Driver): The cyclobutyl ring is strategically selected over linear alkyl chains to minimize the entropic penalty ( ΔS ) of binding. Upon entering a hydrophobic sub-pocket, the rigid ring displaces ordered water molecules, driving affinity through the classical hydrophobic effect without losing internal degrees of freedom[6].
-
The 6-Amine (The Synthetic Vector): The primary amine at the 6-position is the critical vector for fragment growth. Electronically coupled to the electron-rich pyrazole ring, it exhibits ideal nucleophilicity for facile conversion into ureas or amides. This allows medicinal chemists to "grow" the fragment toward adjacent polar regions of the target site, as demonstrated in the development of clinical MALT1 inhibitors like MLT-231[4].
Divergent FBDD optimization pathways for the pyrazolo[1,5-a]pyrimidine fragment.
In Vitro Binding Affinity Profiling: Self-Validating Protocols
Because 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a fragment, its intrinsic dissociation constant ( KD ) typically resides in the high micromolar range (50–500 µM). Standard biochemical assays (e.g., TR-FRET) are highly susceptible to inner-filter effects and aggregation at these concentrations. Therefore, orthogonal biophysical validation using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is mandatory.
Protocol A: Steady-State Surface Plasmon Resonance (SPR)
SPR is utilized to determine the binding affinity ( KD ) and confirm the 1:1 stoichiometry of the fragment. Because fragments exhibit rapid association and dissociation rates ( Kon and Koff ), kinetic fitting is often impossible; thus, steady-state affinity modeling is required.
-
Step 1: Surface Preparation & Immobilization.
-
Action: Immobilize the target protein (e.g., His-tagged MALT1 or Kinase domain) onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture.
-
Self-Validation Checkpoint: The immobilization level ( RL ) must be carefully titrated to yield a theoretical maximum response ( Rmax ) of 15–30 Resonance Units (RU) for the 188 Da fragment. Higher Rmax values will induce mass transport limitations and artifactual binding.
-
-
Step 2: DMSO Solvent Correction.
-
Action: Because the fragment must be screened at high concentrations, the running buffer must contain 2–5% DMSO. Construct a 6-point DMSO calibration curve (e.g., 1.5% to 3.5% DMSO).
-
Self-Validation Checkpoint: The calibration curve must yield a linear correlation ( R2>0.99 ) between bulk refractive index shifts and DMSO concentration. Failure here indicates buffer mismatch.
-
-
Step 3: Analyte Injection & Steady-State Analysis.
-
Action: Inject the fragment in a 2-fold dilution series (e.g., 3.12 µM to 500 µM) at a high flow rate (50 µL/min) to minimize rebinding effects.
-
Self-Validation Checkpoint: The sensorgrams must exhibit "square-wave" profiles (instantaneous saturation and rapid baseline return). Plot the equilibrium response ( Req ) against concentration to extract the KD .
-
Protocol B: Low-c Isothermal Titration Calorimetry (ITC)
ITC is deployed to deconvolute the thermodynamic signature of binding ( ΔG=ΔH−TΔS ). For successful FBDD, the fragment must exhibit enthalpy-driven binding ( ΔH<0 ). Optimizing purely entropy-driven fragments often leads to highly lipophilic, poorly soluble leads ("molecular obesity").
-
Step 1: Rigorous Sample Dialysis.
-
Action: Dialyze the target protein overnight against the assay buffer. Use the exact recovered dialysate to dissolve and dilute the fragment.
-
Self-Validation Checkpoint: Any mismatch in buffer composition (especially DMSO or salt) will generate massive background heats of dilution, masking the fragment's weak binding signal.
-
-
Step 2: Titration Execution.
-
Action: Place the target protein (50–100 µM) in the sample cell and the fragment (1–2 mM) in the syringe. Perform 20 injections of 2 µL each.
-
Self-Validation Checkpoint: Perform a control titration (fragment into buffer). Subtract this background heat from the main titration. The subtracted data must reach a clear saturation plateau.
-
-
Step 3: Thermodynamic Deconvolution (Low-c Fitting).
-
Action: Because the fragment binds weakly, the Wiseman c -value ( n×[M]/KD ) will likely be <1 , resulting in a flat sigmoidal curve.
-
Self-Validation Checkpoint: To extract accurate enthalpy ( ΔH ) and affinity ( KD ) values from a low- c isotherm, the stoichiometry parameter ( n ) must be fixed to 1.0 during curve fitting, relying on the SPR data to justify this constraint.
-
Quantitative Data Presentation
To evaluate the quality of the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine fragment, raw affinity must be normalized against its size and lipophilicity. Table 1 illustrates the expected biophysical metrics of the bare fragment compared to a fully optimized clinical-grade lead (e.g., MLT-231)[4].
Table 1: Comparative Binding Metrics (Fragment vs. Optimized Lead)
| Compound Stage | Molecular Weight (Da) | Target KD (µM) | Enthalpy ΔH (kcal/mol) | Ligand Efficiency (LE)* | Lipophilic Efficiency (LipE)** |
| Fragment (2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine) | 188.23 | 85.0 | -4.2 | 0.38 | 3.1 |
| Optimized Lead (e.g., MLT-231 analog) | ~450.00 | 0.009 | -9.8 | 0.42 | 5.8 |
*Ligand Efficiency (LE) = ΔG / Heavy Atom Count. A value > 0.30 indicates an excellent starting fragment. **Lipophilic Efficiency (LipE) = pIC50−cLogP . A value > 5.0 is targeted for late-stage leads.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Biological Targets and Therapeutic Potential of the 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold: A Technical Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of binding to diverse biological targets with high affinity—is paramount. 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1493586-69-8) has emerged as a highly versatile building block for the development of potent kinase and protease inhibitors[1][2].
The pyrazolo[1,5-a]pyrimidine core is a rigid, planar, electron-rich bicyclic system that structurally mimics the purine ring of ATP[3]. This makes it an exceptional hinge-binding motif for oncogenic kinases. However, the specific functionalization of this core dictates its target selectivity and pharmacokinetic viability:
-
The 6-Amine Vector: The primary amine at the C6 position serves as a critical synthetic handle. By converting this amine into complex amides or ureas, medicinal chemists can project functional groups into the solvent-exposed regions of kinase active sites or deep into the allosteric pockets of proteases[4][5].
-
The 2-Cyclobutyl Moiety: The causality behind selecting a cyclobutyl group over a linear alkyl chain lies in binding thermodynamics and metabolic stability. The cyclobutyl ring provides a rigid, sp3 -rich lipophilic bulk with low conformational entropy. This reduces the entropic penalty upon binding to hydrophobic sub-pockets (such as the selectivity pocket in kinases) and offers superior resistance to cytochrome P450-mediated β -oxidation compared to straight-chain alkyls[1].
Primary Biological Targets
The derivatization of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine has led to the discovery of highly selective inhibitors across two primary classes of biological targets: allosteric proteases and oncogenic kinases.
MALT1 Paracaspase (Allosteric Inhibition)
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical paracaspase that drives NF-κB signaling in immune cells, making it a prime target for B-cell lymphomas and autoimmune diseases[4]. Pyrazolo[1,5-a]pyrimidine derivatives act as potent allosteric inhibitors of MALT1. Rather than competing with the substrate at the catalytic site, the scaffold binds to an allosteric pocket, locking the enzyme in an inactive conformation. The 2-cyclobutyl group is perfectly sized to occupy the deep hydrophobic cavity of this allosteric site, while urea derivatives at the 6-amine position establish critical hydrogen bonds with the surrounding residues[4][6].
Oncogenic Kinases: Pim-1, Flt-3, and TRK (ATP-Competitive Inhibition)
The pyrazolo[1,5-a]pyrimidine core is a proven ATP-competitive inhibitor framework[7].
-
Pim-1 and Flt-3: Pim-1 is a proto-oncogene serine/threonine kinase lacking a regulatory domain, making it constitutively active in many cancers. Pyrazolo[1,5-a]pyrimidine-6-amine derivatives have demonstrated sub-micromolar to nanomolar inhibition of Pim-1 and Flt-3. The core nitrogen atoms form bidentate hydrogen bonds with the kinase hinge region, while the C6 substitutions dictate selectivity against off-targets like the hERG channel[5].
-
Tropomyosin Receptor Kinases (TRK): TRKA, TRKB, and TRKC (encoded by NTRK genes) are vital targets in solid tumors. Second-generation TRK inhibitors frequently utilize the pyrazolo[1,5-a]pyrimidine nucleus to overcome resistance mutations. The scaffold allows for macrocyclization or deep-pocket occupation, yielding IC50 values in the sub-nanomolar range[8].
Quantitative Target Affinity Summaries
The following table synthesizes the biochemical efficacy of pyrazolo[1,5-a]pyrimidine-6-amine derivatives across their primary biological targets, highlighting the structure-activity relationship (SAR) impact of the core functionalization[4][5][8].
| Biological Target | Mechanism of Action | Representative IC50 | Key Structural Feature for Target Engagement |
| MALT1 | Allosteric Inhibition | 9 nM (e.g., MLT-231 analogs) | C6-Urea/Amide; C2-Cycloalkyl pocket binding |
| TRKA | ATP-Competitive | 0.1 – 0.2 nM | C6-Macrocyclic amides; Hinge-binding via core |
| Pim-1 | ATP-Competitive | < 10 nM | C6-Aryl substitution; Absence of basic tail (hERG safety) |
| Flt-3 | ATP-Competitive | 15 – 50 nM | Dual Pim-1/Flt-3 targeting via C6-amine derivatization |
Experimental Workflows & Self-Validating Protocols
To ensure scientific trustworthiness, the evaluation of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine derivatives must utilize self-validating assay systems that rule out false positives (e.g., compound auto-fluorescence or off-target cytotoxicity).
Protocol A: Self-Validating Quench-FRET Assay for MALT1 Inhibition
Causality: MALT1 is a protease. Standard colorimetric assays are prone to interference from heterocyclic compounds. A Quenched-Fluorescence Resonance Energy Transfer (Quench-FRET) assay ensures high signal-to-noise ratios. To make this self-validating, a parallel counter-screen using unquenched fluorophore is mandatory to rule out optical quenching by the test compound[6].
-
Reagent Preparation: Prepare human recombinant MALT1 protein and the specific quenched fluorescent substrate (e.g., [TAMRA-PEG2-Leu-Val-Ser-Arg-Gly-Ala-Ala-Ser-PEG2-K(QSY7)]).
-
Allosteric Pre-incubation: In a 384-well black microplate, incubate 0.5 nM MALT1 with a dose-response dilution of the pyrazolo[1,5-a]pyrimidine derivative for 30 minutes at room temperature. Rationale: Allosteric inhibitors often suffer from slow binding kinetics; pre-incubation prevents artificially inflated IC50 values.
-
Reaction Initiation: Add 200 nM of the Quench-FRET substrate to initiate the cleavage reaction.
-
Kinetic Measurement: Measure fluorescence continuously for 60 minutes (Excitation: 540 nm, Emission: 590 nm). Calculate the initial velocity ( V0 ) from the linear portion of the curve.
-
Orthogonal Validation (The Self-Validating Step): Run a parallel plate containing only free TAMRA dye and the test compound. If fluorescence drops, the compound is an optical quencher (false positive) and must be excluded from SAR analysis.
Protocol B: Cellular Target Engagement via BAD Phosphorylation (Pim-1)
Causality: Biochemical IC50 does not guarantee cellular membrane permeability or intracellular target engagement. Pim-1 directly phosphorylates the pro-apoptotic protein BAD at Ser112. By measuring the ratio of phosphorylated BAD (p-BAD) to total BAD, we confirm specific pathway inhibition rather than generalized compound toxicity[5].
-
Cell Seeding: Plate MV4-11 (leukemia) cells at 1×106 cells/mL in RPMI-1640 media.
-
Compound Treatment: Treat cells with the C6-amine derived inhibitor (0.1 nM to 10 μM) for 4 hours.
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to prevent the rapid degradation of the p-BAD signal during lysis.
-
Detection: Perform Western blotting or an ELISA specific for p-BAD (Ser112) and total BAD.
-
Data Normalization: Calculate the EC50 based on the normalized p-BAD/Total BAD ratio. A corresponding CellTiter-Glo viability assay should be run at 4 hours to confirm that the reduction in p-BAD is not due to acute cell death.
Visualizations
Fig 1: MALT1-dependent NF-κB signaling and allosteric inhibition by pyrazolo[1,5-a]pyrimidines.
Fig 2: Self-validating experimental workflow for pyrazolo[1,5-a]pyrimidine target engagement.
References
-
Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. ACS Publications, 2020. 4
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 2015.
-
Thiazolo [5,4-b] pyridine malt-1 inhibitors (WO2023192913A1). Google Patents, 2023. 6
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech, 2025. 7
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI, 2024. 8
-
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Supply & Chemical Data. GuideChem, 2019. 1
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8 | Buy Now [molport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors - Google Patents [patents.google.com]
- 7. "Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as pr" by Terungwa H. Iorkula, Osasere Jude Kelly Osayawe et al. [digitalcommons.mtu.edu]
- 8. mdpi.com [mdpi.com]
2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine molecular weight and exact mass
An In-Depth Technical Guide to the Physicochemical Characterization of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Abstract
This technical guide provides a detailed analysis of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, a heterocyclic compound of interest within medicinal chemistry. The core focus is the precise determination and practical significance of its molecular weight and exact mass. This document outlines the theoretical basis for these fundamental properties, presents their calculated values, and details an authoritative experimental protocol for their verification via high-resolution mass spectrometry (HRMS). Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational chemical principles with practical laboratory insights, underscoring the critical role of accurate mass determination in compound identification, purity assessment, and advancing preclinical research.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in modern pharmacology. This class of nitrogen-rich heterocyclic compounds is a cornerstone in the development of targeted therapeutics, particularly as potent protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule drugs.[1] Compounds based on this scaffold have been investigated for their utility in treating a range of diseases, from non-small cell lung cancer to neurodegenerative disorders like Parkinson's and Gaucher disease.[1][2]
2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (Figure 1) is a specific analogue within this important chemical class. The accurate characterization of its fundamental physicochemical properties is the first and most critical step in its journey from a synthesized molecule to a potential therapeutic agent. This guide provides the foundational data and methodologies essential for its scientific validation.
Figure 1. Chemical Structure of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
Compound Identification and Core Properties
Precise identification is paramount for regulatory compliance, data reproducibility, and patent filings. The key identifiers and fundamental physicochemical properties for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine are summarized in Table 1.
| Identifier | Value | Source |
| IUPAC Name | 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | MolPort |
| CAS Number | 1493586-69-8 | [3] |
| Molecular Formula | C₁₀H₁₂N₄ | [3] |
| Molecular Weight | 188.234 g/mol | [3] |
| Exact (Monoisotopic) Mass | 188.10620 Da | Calculated |
| SMILES | Nc1cnc2cc(nn2c1)C1CCC1 | [3] |
| InChIKey | FDPXDLKGZZFEDS-UHFFFAOYSA-N | [3] |
Table 1. Key Identifiers and Physicochemical Properties.
Distinguishing Molecular Weight from Exact Mass
Understanding the distinction between molecular weight and exact mass is crucial for interpreting analytical data correctly.
-
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The value is calculated using the standard atomic weight of each element, which accounts for the natural abundance of its isotopes on Earth. This value is typically used in stoichiometry for bulk material measurements (e.g., preparing a solution of a specific molarity). The molecular weight of C₁₀H₁₂N₄ is 188.234 g/mol .[3]
-
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is measured by high-resolution mass spectrometry. It is a critical parameter for confirming the elemental composition of a newly synthesized compound or for identifying an unknown. For C₁₀H₁₂N₄, the theoretical exact mass is 188.10620 Da .
The relationship between these core properties is illustrated in the diagram below.
Conclusion
The precise characterization of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine begins with its fundamental constants: a molecular weight of 188.234 g/mol and a theoretical exact mass of 188.10620 Da. [3]While the former is essential for stoichiometric calculations, the latter is the key to unambiguous identification in modern analytical chemistry. The confirmation of this exact mass via high-resolution mass spectrometry is a non-negotiable step in the validation of this compound for any application in research and drug development. The methodologies and data presented herein provide the authoritative foundation required for professionals working with this promising pharmacological scaffold.
References
-
MolPort. (n.d.). 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. Available at: [Link]
-
Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Skerlj, R. T., et al. (2021). Substituted pyrazolo[1,5-a]pyrimidines and their use in the treatment of medical disorders. U.S. Patent No. 11,091,492 B2. PubChem. Available at: [Link]
-
PubChem. (n.d.). N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Substituted pyrazolo[1,5-a]pyrimidines and their use in the treatment of medical disorders - Patent US-11091492-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8 | Buy Now [molport.com]
Application Note: De Novo Synthesis and Isolation Protocol for 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide
Scientific Rationale & Pathway Design
The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of selective kinase inhibitors (e.g., JAK, CDK, and MALT1 inhibitors). The synthesis of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine requires a highly regioselective annulation followed by a mild catalytic reduction.
The most robust and scalable method for constructing this bicyclic core involves the condensation of a 5-amino-1H-pyrazole derivative with a 1,3-dielectrophile. In this protocol, we utilize 3-cyclobutyl-1H-pyrazol-5-amine and sodium nitromalonaldehyde monohydrate .
Mechanistic Causality: The regioselectivity of the annulation is driven by the differential nucleophilicity of the pyrazole nitrogens. The exocyclic primary amine of the pyrazole is significantly more nucleophilic than the endocyclic nitrogens. It initiates the reaction by attacking one of the highly electrophilic aldehyde carbons of the nitromalonaldehyde, forming an intermediate imine. Subsequently, the endocyclic N1 nitrogen undergoes intramolecular cyclization by attacking the second aldehyde carbonyl.
We utilize glacial acetic acid as the solvent. Acetic acid acts as a dual-purpose medium: it protonates the carbonyl oxygens to enhance their electrophilicity and provides the acidic environment necessary to drive the elimination of two equivalents of water. This irreversible dehydration step aromatizes the system, yielding the thermodynamically stable 2-cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine . The subsequent reduction of the 6-nitro group to the target 6-amine is achieved via palladium-catalyzed hydrogenation, carefully controlled to prevent over-reduction of the aromatic core.
Pathway Visualization
Figure 1: Two-step synthesis pathway for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
Quantitative Reagent Data
To ensure reproducibility, the stoichiometric ratios and exact mass requirements for a standard 10 mmol scale synthesis are summarized below.
Table 1: Annulation Reaction (Step 1)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-cyclobutyl-1H-pyrazol-5-amine | 137.18 | 1.00 | 1.37 g (10.0 mmol) | Primary Nucleophile |
| Sodium nitromalonaldehyde monohydrate | 157.06 | 1.05 | 1.65 g (10.5 mmol) | C3-Dielectrophile |
| Glacial Acetic Acid | 60.05 | Solvent | 15.0 mL | Solvent & Acid Catalyst |
Table 2: Catalytic Hydrogenation (Step 2)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine | 218.22 | 1.00 | ~2.18 g (10.0 mmol) | Intermediate |
| 10% Palladium on Carbon (Pd/C) | N/A | 0.05 (wt%) | 218 mg | Hydrogenation Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Excess | 1 atm (Balloon) | Reducing Agent |
| Methanol (Anhydrous) | 32.04 | Solvent | 25.0 mL | Solvent / Proton Shuttle |
Experimental Workflow
Figure 2: Experimental workflow for the synthesis and purification of the target amine.
Detailed Step-by-Step Protocol
Phase 1: Synthesis of 2-cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine
This step establishes the bicyclic core. The protocol is designed as a self-validating system where visual and chromatographic changes confirm reaction progression.
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with nitrogen.
-
Reagent Addition: Add 3-cyclobutyl-1H-pyrazol-5-amine (1.37 g, 10.0 mmol) and sodium nitromalonaldehyde monohydrate (1.65 g, 10.5 mmol) to the flask.
-
Solvent Introduction: Add 15.0 mL of glacial acetic acid. The mixture will initially appear as a pale suspension.
-
Heating & Cyclization: Heat the reaction mixture to 90 °C using an oil bath.
-
In-Process Control (IPC) 1 - Visual: Within 30–60 minutes, the suspension will dissolve and transition into a deep yellow/orange solution, indicating the formation of the highly conjugated nitropyrazolo[1,5-a]pyrimidine system.
-
-
Reaction Monitoring: Stir at 90 °C for 12 hours.
-
IPC 2 - TLC: Check reaction completion using TLC (EtOAc/Hexane 1:1). The highly polar, ninhydrin-active starting material ( Rf ~ 0.1) should disappear, replaced by a strongly UV-active, non-ninhydrin-reactive product spot ( Rf ~ 0.6).
-
-
Workup & Isolation: Cool the mixture to room temperature. Slowly pour the acidic solution into 150 mL of ice-cold distilled water under vigorous stirring. A yellow precipitate will form immediately.
-
Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual acetic acid.
-
Drying: Dry the solid in vacuo at 45 °C overnight to afford 2-cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine (Expected yield: 75-85%).
Phase 2: Reduction to 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
This step selectively reduces the nitro group without compromising the pyrimidine ring.
-
Preparation: In a clean, dry 100 mL round-bottom flask, dissolve the intermediate (approx. 2.18 g, 10.0 mmol) in 25.0 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (218 mg). Safety Note: Pd/C is highly pyrophoric when dry. Add it in portions under a blanket of nitrogen.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Hydrogenation: Stir the black suspension vigorously at room temperature under a hydrogen balloon (1 atm).
-
IPC 3 - Visual & Gas Uptake: The balloon will slowly deflate as H₂ is consumed. The solution color will shift from deep yellow to pale yellow/colorless.
-
IPC 4 - LC-MS: Sample 10 µL of the reaction after 4 hours. Complete conversion is validated by the disappearance of the [M+H]⁺ 219.2 peak and the emergence of the [M+H]⁺ 189.2 peak.
-
-
Filtration: Once hydrogen uptake ceases and LC-MS confirms completion, carefully vent the hydrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 15 mL).
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in Dichloromethane) to yield the pure 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine as an off-white solid.
Analytical Validation Data
To ensure the trustworthiness of the final isolated compound, verify the synthesized material against the following analytical parameters.
Table 3: Expected Analytical Characterization
| Analytical Technique | Expected Signals / Observations |
| LC-MS (ESI+) | Base peak at m/z = 189.2 [M+H]⁺. |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic Core: Two distinct singlets or fine doublets at ~8.5 ppm and ~8.8 ppm corresponding to the pyrimidine protons (H-5, H-7).Amine: Broad singlet at ~5.3 - 5.6 ppm (2H, -NH₂, exchangeable with D₂O).Cyclobutyl Ring: Multiplet at ~3.5 - 3.7 ppm (1H, CH), and multiplets between 1.8 - 2.4 ppm (6H, CH₂). |
| TLC (DCM/MeOH 95:5) | Rf ~ 0.35. Spot is highly fluorescent under 254 nm UV light and stains positive (brown/purple) with Ninhydrin due to the primary amine. |
References
-
Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at:[Link]
- Rudolph, J., et al. (2012). Substituted 1H-pyrazolo[3,4-b]pyridine compounds useful for inhibiting Raf kinase. US Patent Application Publication US 2012/0157452 A1.
-
Fanta, P. E. (1952). Sodium nitromalonaldehyde monohydrate. Organic Syntheses, Coll. Vol. 4, p.713. Available at: [Link]
Application Note: Reconstitution and Cell Culture Protocols for 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Scientific Context & Pharmacological Significance
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8; Molecular Weight: 188.23 g/mol ) is a highly lipophilic heterocyclic building block[1]. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, functioning primarily as an ATP-competitive protein kinase inhibitor (PKI)[2]. Derivatives of this core structure exhibit profound anti-tumorigenic properties by selectively targeting oncogenic kinases, including RET, TRK, Pim-1, and cyclin-dependent kinases (CDKs)[3][4][5].
Because of the fused bicyclic heteroaromatic ring and the non-polar cyclobutyl moiety, this compound is virtually insoluble in aqueous solutions[6]. To evaluate its biological efficacy in in vitro cell-based assays (such as MTT cytotoxicity assays or ADP-Glo kinase profiling), researchers must employ specialized reconstitution protocols using Dimethyl Sulfoxide (DMSO)[7][8].
Mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in kinase signaling pathways.
Physicochemical Rationale & Experimental Causality
When preparing 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine for cell culture, every experimental choice must be driven by its physicochemical constraints:
-
Solvent Selection (Anhydrous DMSO): The compound lacks highly polar functional groups, necessitating an aprotic polar solvent. We mandate anhydrous DMSO (≤0.005% water) because ambient moisture absorption will cause the hydrophobic compound to prematurely precipitate ("crash out") of the stock solution.
-
Isolating Solvent Toxicity: DMSO is cytotoxic to most mammalian cell lines at concentrations above 0.1% to 0.5% (v/v)[7]. To prevent solvent-induced apoptosis from confounding the compound's actual kinase-inhibitory effects, the protocol utilizes a "1000x Master Stock" strategy. This ensures the final DMSO concentration remains universally fixed at 0.1% across all experimental and vehicle control groups.
-
Self-Validating System: The workflow requires a vehicle-only control (0.1% DMSO in media) to establish a baseline. If the vehicle control shows >5% cell death compared to untreated cells, the assay is invalid, indicating either degraded media or toxic DMSO batches.
Workflow & Reconstitution Methodology
Workflow for preparing 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine for cell-based assays.
Phase 1: Master Stock Preparation (10 mM)
-
Equilibration: Allow the lyophilized vial of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water that degrades the compound.
-
Solubilization: Add the precise volume of sterile, anhydrous cell-culture grade DMSO directly to the vial to achieve a 10 mM concentration.
-
Agitation: Vortex the solution for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5–10 minutes.
-
Aliquoting: Divide the stock into 10–20 µL single-use aliquots in sterile amber microcentrifuge tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause the compound to crystallize and lose potency.
Table 1: Reconstitution Parameters (MW = 188.23 g/mol )
| Target Stock Concentration | Mass of Compound | Volume of Anhydrous DMSO |
| 10 mM (Standard) | 1.88 mg | 1.0 mL |
| 25 mM | 4.71 mg | 1.0 mL |
| 50 mM (High-Dose) | 9.41 mg | 1.0 mL |
Phase 2: Serial Dilution & Cell Treatment
To generate a dose-response curve (e.g., IC50 determination), perform serial dilutions in 100% DMSO first, then dilute into the aqueous culture media.
-
Intermediate DMSO Stocks (1000x): Thaw a 10 mM aliquot. Perform a 1:10 serial dilution using 100% DMSO to create 1000x stocks for each target concentration.
-
Media Preparation: Dilute each 1000x stock 1:1000 into pre-warmed complete cell culture media (e.g., DMEM + 10% FBS). Causality: Adding the DMSO solution to a large volume of rapidly swirling media prevents localized high concentrations that cause the compound to precipitate.
-
Validation Check: Inspect the final media under an inverted phase-contrast microscope. The presence of micro-crystals indicates precipitation; if observed, the media must be discarded.
-
Cell Treatment: Aspirate old media from the seeded cells (e.g., 96-well plate) and immediately apply the freshly prepared compound-containing media[8].
Table 2: Serial Dilution Scheme for Cell Culture (0.1% Final DMSO)
| Target Final Assay Concentration | 1000x DMSO Stock Required | Dilution into Culture Media | Final DMSO % (v/v) |
| 10 µM | 10 mM | 1 µL stock + 999 µL Media | 0.1% |
| 1 µM | 1 mM | 1 µL stock + 999 µL Media | 0.1% |
| 0.1 µM | 0.1 mM | 1 µL stock + 999 µL Media | 0.1% |
| Vehicle Control | 100% DMSO (No drug) | 1 µL DMSO + 999 µL Media | 0.1% |
References
-
Molport Database. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8. Available at:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Pharmaceuticals. Available at:[Link]
-
Safety Data Sheet: 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine. Kishida Chemical Co., Ltd. Available at:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer. PubMed Central (PMC). Available at:[Link]
Sources
- 1. molport.com [molport.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kishida.co.jp [kishida.co.jp]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: In Vitro Preparation and Synthesis of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Introduction and Pharmacological Context
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8)[1] is a highly specialized bicyclic building block utilized in the rational design of advanced kinase inhibitors and immunomodulatory therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently deployed as an allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1)[2] and as a potent modulator of Salt-Inducible Kinases (SIK1/2/3)[3].
By interfering with these specific kinase pathways, derivatives of this compound drive macrophage polarization toward a pro-resolving phenotype—characterized by the upregulation of anti-inflammatory IL-10 and the suppression of pro-inflammatory TNF-α and IL-6[3]. This mechanism makes 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine derivatives highly valuable for the in vitro development of treatments for autoimmune conditions such as rheumatoid arthritis[3].
Fig 1: Pharmacological signaling pathway of pyrazolo[1,5-a]pyrimidine derivatives.
Mechanistic Insights and Retrosynthetic Strategy
The in vitro synthesis of the pyrazolo[1,5-a]pyrimidine core relies on the robust condensation of an α-aminoazole with a 1,3-dicarbonyl equivalent[4]. To achieve the specific 2-cyclobutyl and 6-amino substitution pattern, the protocol is reverse-engineered into three distinct phases:
-
Synthesis of 3-amino-5-cyclobutylpyrazole: This step installs the cyclobutyl group at what will become the C2 position. The pyrazole is formed via a Claisen condensation followed by cyclization with hydrazine.
-
Regioselective Condensation: The pyrazole is reacted with sodium nitromalonaldehyde monohydrate. Causality Check: Free nitromalonaldehyde is highly unstable and prone to polymerization. Utilizing its sodium salt monohydrate provides a stable, highly electrophilic 1,3-dicarbonyl surrogate[4]. The highly electron-withdrawing nitro group not only accelerates the condensation by increasing the electrophilicity of the formyl carbons but also serves as a latent amine for the C6 position[4]. Glacial acetic acid is used as the solvent to catalyze the initial imine formation.
-
Catalytic Reduction: The resulting 6-nitro intermediate is reduced to the target 6-amine. Causality Check: Catalytic hydrogenation (Pd/C, H2) is selected over dissolving metal reductions (e.g., SnCl2 or Fe/NH4Cl) due to its superior atom economy and clean conversion, avoiding the tedious extraction of metal salts from the highly polar amine product[2].
Experimental Protocols: Step-by-Step Methodology
Step 1: Preparation of 3-Amino-5-cyclobutylpyrazole
Objective: Construct the functionalized pyrazole precursor.
-
Claisen Condensation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.5 M) at 0 °C.
-
Add a solution of Acetonitrile (1.2 eq) and Cyclobutanecarbonitrile (1.0 eq) dropwise over 30 minutes to control the exothermic deprotonation. Stir at room temperature for 12 hours.
-
Quench carefully with cold water and extract with Ethyl Acetate (EtOAc) to isolate the intermediate 3-cyclobutyl-3-oxopropanenitrile.
-
Hydrazine Cyclization: Dissolve the crude oxopropanenitrile in absolute Ethanol (0.3 M). Add Hydrazine hydrate (80% aqueous solution, 1.5 eq) and heat to reflux (78 °C) for 4 hours.
-
Concentrate the mixture in vacuo, dilute with brine, and extract with Dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 3-amino-5-cyclobutylpyrazole as a pale solid.
Step 2: Condensation to 2-Cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine
Objective: Construct the bicyclic core via dehydrative cyclization.
-
In a 100 mL round-bottom flask, dissolve 3-amino-5-cyclobutylpyrazole (1.0 eq) in glacial Acetic Acid to achieve a 0.2 M concentration.
-
Add Sodium nitromalonaldehyde monohydrate (1.1 eq) in one single portion[4].
-
Heat the reaction mixture to 100 °C under reflux for 6-8 hours. The acidic medium promotes the nucleophilic attack of the exocyclic pyrazole amine onto the aldehyde, followed by rapid intramolecular cyclization of the endocyclic nitrogen[4].
-
Cool the reaction to room temperature. Pour the dark mixture into crushed ice while stirring vigorously.
-
Filter the resulting precipitate under a vacuum, wash sequentially with cold water and a minimal amount of cold ethanol, and dry under high vacuum to afford 2-cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine.
Step 3: Catalytic Reduction to the Target Amine
Objective: Reduce the C6 nitro group to the primary amine.
-
Dissolve the 2-cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in a 1:1 mixture of Methanol and EtOAc (0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a strict nitrogen atmosphere to prevent autoignition.
-
Evacuate the flask and backfill with Hydrogen gas (H2) using a balloon or Parr shaker set to 30 psi.
-
Stir vigorously at room temperature for 4-6 hours. Monitor via TLC (DCM:MeOH, 9:1); the product will exhibit high polarity and strong UV absorbance.
-
Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM:MeOH, 95:5) to obtain pure 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine[1].
Fig 2: Three-step in vitro synthesis workflow for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
Data Presentation: Quantitative Reaction Parameters
The following table summarizes the expected quantitative metrics and analytical parameters for the three-step synthesis workflow.
| Reaction Step | Key Reagents / Catalysts | Temp (°C) | Time (h) | Expected Yield (%) | Product MW ( g/mol ) | Formula |
| 1. Pyrazole Formation | NaH, N2H4·H2O | 0 → 78 | 16 | 65 - 75 | 137.18 | C7H11N3 |
| 2. Condensation | Na-nitromalonaldehyde, AcOH | 100 | 6 - 8 | 70 - 80 | 218.21 | C10H10N4O2 |
| 3. Nitro Reduction | H2 (30 psi), 10% Pd/C | 25 | 4 - 6 | 85 - 95 | 188.23 | C10H12N4 |
Troubleshooting and Quality Control
-
Regioselectivity Issues in Step 2: Condensation of asymmetric 1,3-dicarbonyls can sometimes yield unwanted regioisomers[4]. Utilizing the symmetric nitromalonaldehyde ensures a single, predictable regioisomer regarding the pyrimidine ring formation.
-
Incomplete Reduction in Step 3: If the nitro reduction stalls (often due to catalyst poisoning or poor intermediate solubility), replacing the solvent system with pure THF or adding a catalytic amount of acetic acid (0.1 eq) can accelerate the reaction by increasing the solubility of the nitro-intermediate.
-
Analytical Verification: The final compound (C10H12N4, MW: 188.23 g/mol )[1] must be verified via LC-MS and 1H-NMR. The diagnostic C7 and C5 protons of the pyrazolo[1,5-a]pyrimidine ring typically appear as distinct, highly deshielded doublets in the aromatic region (around 8.0 - 8.5 ppm), confirming the integrity of the bicyclic system.
References
-
[1] 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8. Molport. Available at:
-
[2] Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. ACS Publications. Available at:
-
[3] HK40118978A - Imidazo[4,5-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as sik modulators for the treatment of rheumatoid arthritis. Google Patents. Available at:
-
[4] Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at:
Sources
- 1. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8 | Buy Now [molport.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HK40118978A - Imidazo[4,5-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as sik modulators for the treatment of rheumatoid arthritis - Google Patents [patents.google.com]
- 4. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
HPLC method development for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Application Note: Reversed-Phase HPLC Method Development and Validation for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Chemical Profiling & Chromatographic Challenges
The compound 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine presents a unique set of physicochemical properties that dictate its chromatographic behavior. The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and central nervous system therapeutics[1].
Structurally, this molecule features a highly lipophilic cyclobutyl group at the 2-position, which drives strong hydrophobic retention on reversed-phase stationary phases. However, the critical challenge lies at the 6-position: a primary amine. Basic amines are notorious for non-ideal chromatographic behavior[2]. Because the pKa of this primary amine is typically between 8.0 and 9.5, it remains fully protonated (positively charged) under standard, unbuffered aqueous conditions.
The Causality of Peak Tailing: When analyzing basic amines on traditional silica-based columns, a dual-retention mechanism occurs. While the cyclobutyl core partitions into the C18 alkyl chains (the desired hydrophobic interaction), the protonated amine undergoes secondary ion-exchange interactions with residual, unbonded silanol groups (-SiO⁻) on the silica surface[2]. These silanols are acidic and become ionized at pH > 4.0. This electrostatic drag causes the analyte molecules to elute at different rates, manifesting as severe peak tailing, which compromises both resolution and quantitative accuracy[3].
Fig 1. Mechanistic logic of pH control to mitigate silanol-induced peak tailing.
Method Development Rationale
To eliminate secondary interactions and achieve symmetrical peaks, we must manipulate the ionization state of the stationary phase.
Mobile Phase Optimization: We employ a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0). At this highly acidic pH, the residual silanols on the silica support are forced into their protonated, neutral state (-SiOH), effectively shutting down the ion-exchange pathway[3]. Additionally, TFA acts as an ion-pairing agent; its hydrophobic trifluoroacetate anion pairs with the positively charged amine, further masking the charge and enhancing retention.
Stationary Phase Selection: We specify a Type B, base-deactivated, fully end-capped C18 column. Type B silica is synthesized from ultra-pure tetraethoxysilane, ensuring negligible metal impurities that could otherwise chelate with the nitrogen-rich pyrazolopyrimidine core[3]. End-capping chemically bonds short-chain silanes to residual silanols, minimizing the active surface area available for secondary interactions.
Fig 2. Systematic HPLC method development workflow for basic amine compounds.
Experimental Protocols
Reagents and Materials
-
Analyte: 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine reference standard (Purity ≥ 99.0%).
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Trifluoroacetic acid (TFA).
Step-by-Step Sample Preparation
Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent mismatch," leading to premature analyte precipitation at the column head and distorted, split peaks.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using sonication for 5 minutes. Dilute to volume with Acetonitrile.
-
Working Standard (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Sample Diluent (Water:Acetonitrile, 90:10 v/v containing 0.1% TFA).
-
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for potential membrane adsorption.
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution of the active pharmaceutical ingredient (API) from potential synthetic impurities.
Table 1: Instrument Parameters
| Parameter | Specification |
| Column | Base-deactivated C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% TFA in Ultrapure Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (Reduces mobile phase viscosity and improves mass transfer) |
| Detection | UV at 254 nm (Diode Array Detector recommended for peak purity assessment) |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 95 | 5 | Initial hold |
| 1.0 | 95 | 5 | Isocratic focusing |
| 8.0 | 40 | 60 | Linear gradient (Analyte elution window) |
| 10.0 | 10 | 90 | Column wash (Removes highly lipophilic impurities) |
| 12.0 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of run |
The Self-Validating System (ICH Q2(R2) Framework)
To ensure trustworthiness, this protocol is designed as a self-validating system. We integrate the principles of the updated ICH Q2(R2) guidelines directly into the routine workflow[4].
Before any sample data is acquired, the system must pass a strict System Suitability Test (SST). The chromatography data system (CDS) should be programmed to automatically abort the sequence if the SST criteria are not met, preventing the generation of invalid data.
Table 3: ICH Q2(R2) System Suitability & Validation Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Criterion | Mechanistic Justification |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms that silanol interactions are successfully suppressed by the low-pH mobile phase. |
| Theoretical Plates ( N ) | ≥ 5,000 | Verifies column bed integrity and optimal mass transfer kinetics. |
| Injection Precision | %RSD ≤ 2.0% (n=6) | Validates the mechanical accuracy of the autosampler and stability of the analyte. |
| Specificity | Resolution ( Rs ) ≥ 2.0 | Ensures the analyte is completely separated from forced degradation products (acid, base, peroxide stress). |
| Linearity | R2 ≥ 0.999 | Validated across 25% to 150% of the nominal working concentration. |
Execution of the Self-Validating Sequence
-
Blank Injection (n=2): Inject the sample diluent to confirm baseline stability and absence of ghost peaks.
-
SST Injection (n=6): Inject the 0.1 mg/mL working standard six consecutive times. The CDS evaluates Tf , N , and %RSD.
-
Gating Decision: If SST passes, proceed to sample analysis. If SST fails, investigate column degradation, mobile phase preparation errors, or pump cavitation.
-
Bracketing Standards: Inject a standard solution after every 10 sample injections and at the end of the sequence to verify continuous system stability (drift ≤ 2.0%).
References
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. URL:[Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. LC Troubleshooting Bible. URL:[Link]
-
Essential Guides to Method Development in Liquid Chromatography. Molnár-Institute. URL: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
Sources
in vivo dosing protocols for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Protocols for 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Mechanistic Rationale & Chemical Context
The compound 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8) represents a highly privileged heterocyclic scaffold in modern drug discovery. The pyrazolo[1,5-a]pyrimidine core is a well-documented ATP-competitive hinge binder, frequently utilized in the development of potent kinase inhibitors targeting RET, Trk, KDR, and Pim-1[1][2].
Why this specific scaffold?
-
Hinge-Binding Competence: The N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a critical, high-affinity hydrogen bond with the hinge region of the kinase domain (e.g., Met592 in Trk kinases)[2].
-
Physicochemical Modulation: The 2-cyclobutyl substitution provides a specific steric bulk that modulates lipophilicity (LogP) and enhances membrane permeability without excessively increasing molecular weight.
-
Functionalization Site: The 6-amine group acts as a synthetic handle for further derivatization or as a solvent-exposed hydrogen bond donor to stabilize the molecule within the ATP binding pocket[3].
When evaluating this compound (or its immediate derivatives) in vivo, researchers must overcome the inherent physical properties of planar heterocycles—namely, high crystal lattice energy leading to dissolution-rate-limited absorption. The protocols below are engineered to provide a self-validating system for determining the pharmacokinetics (PK) and pharmacodynamics (PD) of this scaffold.
Figure 1: Mechanistic pathway of pyrazolo[1,5-a]pyrimidine-mediated kinase inhibition.
Formulation Development (Overcoming BCS Class II Limitations)
Because pyrazolo[1,5-a]pyrimidines often exhibit poor aqueous solubility, formulating 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in standard saline will result in precipitation and erratic in vivo exposure[4]. To ensure dose-proportional pharmacokinetics, we utilize a co-solvent/surfactant approach.
Recommended Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline
Causality of Experimental Choices:
-
DMSO (5%): Disrupts the crystalline lattice of the API. Crucial Step: The API must be completely dissolved in DMSO before adding other excipients to prevent micro-crystal formation.
-
Solutol HS15 (10%): Acts as a non-ionic surfactant to form micelles, keeping the hydrophobic cyclobutyl moiety in solution upon dilution.
-
Saline (85%): Provides an isotonic continuous phase tolerated by murine models for both Intravenous (IV) and Per Os (PO) administration.
Step-by-Step Formulation Protocol:
-
Weigh the required amount of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine powder.
-
Add the calculated volume of 100% DMSO. Vortex and sonicate at 37°C until a clear solution is achieved.
-
Add Solutol HS15 (pre-warmed to 40°C to liquefy). Vortex vigorously for 2 minutes.
-
Slowly add 0.9% physiological saline dropwise while continuously vortexing to prevent localized precipitation ("crashing out").
-
Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV dosing.
Pharmacokinetic (PK) Evaluation Protocol
To determine the absolute bioavailability (%F) and clearance (Cl) of the scaffold, a crossover or parallel arm PK study in C57BL/6 or BALB/c mice is required.
Experimental Workflow
Figure 2: Preclinical in vivo pharmacokinetic study workflow.
Dosing and Sampling Procedures
-
Animal Preparation: Fast mice for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. Water remains ad libitum.
-
IV Administration: Administer 2 mg/kg via the lateral tail vein. Injection volume should not exceed 5 mL/kg.
-
PO Administration: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Dosing volume is typically 10 mL/kg.
-
Blood Collection: Collect 50 µL of blood via the submandibular vein or saphenous vein into K2-EDTA coated tubes at the following time points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.
In Vivo Efficacy (Xenograft) Protocol
Once acceptable oral exposure is confirmed, the compound's efficacy is tested in a tumor xenograft model. Pyrazolo[1,5-a]pyrimidine derivatives typically show narrow therapeutic windows; therefore, careful dose titration is essential[1].
Step-by-Step Efficacy Protocol:
-
Cell Inoculation: Inject 5×106 target tumor cells (e.g., RET-driven Ba/F3 or KM12 cells) suspended in 100 µL of 1:1 PBS/Matrigel subcutaneously into the right flank of athymic nude mice.
-
Randomization: Monitor tumor growth using digital calipers. When average tumor volumes reach 100–150 mm³, randomize mice into vehicle control and treatment groups (n=8 per group).
-
Dosing Regimen: Administer 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (or its optimized derivative) at 10 mg/kg and 30 mg/kg PO, once daily (QD) for 28 days. Note: Doses >30 mg/kg of this scaffold class have historically been associated with poor tolerability in mice[1].
-
Monitoring: Measure tumor volume ( V=2length×width2 ) and body weight twice weekly. A body weight loss of >15% indicates severe toxicity, necessitating a dosing holiday.
-
Tissue Harvest: At study termination (Day 28), sacrifice the animals. Harvest tumors, bisect them, and snap-freeze one half in liquid nitrogen for downstream Western blot analysis (e.g., p-RET or p-Trk inhibition), and fix the other half in 10% formalin for immunohistochemistry (IHC).
Representative Quantitative Data
To provide a benchmark for your experimental results, Table 1 summarizes the expected pharmacokinetic profile of a well-formulated pyrazolo[1,5-a]pyrimidine derivative in murine models, synthesized from historical baseline data of this chemical class[1][5].
Table 1: Benchmark Pharmacokinetic Parameters in Mice
| Parameter | Units | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| C max | ng/mL | 1,450 ± 210 | 850 ± 120 |
| T max | hours | N/A | 1.0 ± 0.5 |
| AUC 0−∞ | ng·h/mL | 2,100 ± 350 | 5,250 ± 600 |
| T 1/2 | hours | 1.8 ± 0.3 | 2.4 ± 0.4 |
| Clearance (Cl) | mL/min/kg | 15.8 ± 2.1 | N/A |
| Volume of Dist. (Vss) | L/kg | 1.2 ± 0.2 | N/A |
| Bioavailability (%F) | % | 100 | ~50% |
Data Interpretation: A moderate clearance (~15 mL/min/kg) and a volume of distribution greater than total body water (>0.7 L/kg) indicate good tissue penetration, which is a hallmark of the cyclobutyl-substituted pyrazolo-pyrimidine scaffold. An oral bioavailability of ~50% is highly sufficient for QD or BID efficacy dosing.
References
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Pharmaceuticals. Available at:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH / PubMed Central. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing the 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold in Kinase Inhibition Assays
Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
The compound 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1493586-69-8) has emerged as a highly versatile and privileged pharmacophore in modern targeted therapeutics (1)[1]. Characterized by its fused bicyclic heteroaromatic core, this scaffold is predominantly utilized as a foundational building block for synthesizing potent ATP-competitive kinase inhibitors and allosteric paracaspase modulators.
From a structure-activity relationship (SAR) perspective, the pyrazolo[1,5-a]pyrimidine system acts as a purine bioisostere. It provides a robust hydrogen-bond donor/acceptor motif that perfectly anchors into the kinase hinge region. Simultaneously, the 2-cyclobutyl substitution provides a calculated degree of steric bulk and lipophilicity, allowing the molecule to optimally occupy the adjacent hydrophobic pocket without severely compromising aqueous solubility. The 6-amine group serves as a critical synthetic exit vector, enabling further derivatization (e.g., via Buchwald-Hartwig amination) to extend the molecule into the solvent-exposed region.
Recent drug discovery campaigns have successfully leveraged this scaffold to develop Salt-Inducible Kinase (SIK) modulators for autoimmune diseases like rheumatoid arthritis (2)[2], Akt inhibitors for oncology (3)[3], and allosteric inhibitors of the MALT1 protease (4)[4].
Fig 1. Mechanism of kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Assay Design & Causality: Building a Self-Validating System
When evaluating derivatives of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, researchers must design assays that account for the intrinsic physicochemical properties of the scaffold.
-
Mitigating Autofluorescence (Why TR-FRET?): The conjugated pyrazolo-pyrimidine core can occasionally exhibit mild autofluorescence or act as an inner-filter effect quencher in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the methodology of choice. By introducing a 50–100 microsecond time delay before signal acquisition, TR-FRET completely uncouples the assay signal from any transient compound interference, ensuring that the calculated IC50 values reflect true target engagement rather than optical artifacts.
-
Solubility & Liquid Handling: The cyclobutyl group enhances lipophilicity, which is excellent for cell permeability but can induce precipitation in aqueous buffers if not handled correctly. Acoustic liquid handling (e.g., Echo 550) from 100% DMSO stocks directly into the final aqueous assay buffer is mandatory to prevent intermediate precipitation spikes.
-
Self-Validating Quality Control: A trustworthy protocol must be self-validating. Every assay plate must include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and a DMSO-only vehicle as a negative control (0% inhibition). Assay robustness is continuously monitored via the Z'-factor; only plates yielding a Z′≥0.6 are considered valid for downstream data analysis.
Fig 2. Standard screening cascade for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Experimental Protocols
Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol is optimized for evaluating the ATP-competitive inhibition of SIK or Akt kinases using pyrazolo[1,5-a]pyrimidine derivatives.
Reagents & Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 15 mM EDTA (to chelate Mg²⁺ and stop catalysis), 1X Eu-labeled anti-phospho antibody, 1X APC-labeled tracer.
-
Plate: 384-well low-volume white ProxiPlate.
Step-by-Step Procedure:
-
Compound Dispensing: Using an acoustic dispenser, transfer 100 nL of the compound (from a 10-point, 3-fold serial dilution in 100% DMSO) into the 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mixture prepared in Assay Buffer.
-
Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: This allows the inhibitor to equilibrate and bind to the kinase hinge region before ATP competition begins.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the predetermined Km for the specific kinase to ensure competitive sensitivity).
-
Catalysis: Incubate the plate in the dark at RT for 60 minutes.
-
Termination & Detection: Add 10 µL of the Stop/Detection Buffer. The EDTA immediately halts the kinase reaction, while the antibodies bind the phosphorylated substrate.
-
Signal Maturation: Incubate for 60 minutes at RT.
-
Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine specific kinase activity.
Protocol B: Cellular Target Engagement (NanoBRET)
To confirm that the lipophilic cyclobutyl group successfully drives cellular permeability, a NanoBRET assay is utilized to measure real-time target engagement in live cells.
Step-by-Step Procedure:
-
Cell Seeding: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Seed at 2×104 cells/well in a 96-well white plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Tracer Addition: Replace media with Opti-MEM containing the NanoBRET energy transfer tracer (a fluorescent pan-kinase inhibitor known to bind the target).
-
Compound Treatment: Add the pyrazolo[1,5-a]pyrimidine derivative at various concentrations. Incubate for 2 hours. Causality: As the test compound permeates the cell and binds the kinase, it competitively displaces the fluorescent tracer, resulting in a loss of the BRET signal.
-
Substrate Addition: Add the NanoLuc substrate (furimazine) 5 minutes prior to reading.
-
Measurement: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the cellular IC50.
Data Presentation: Expected Profiling Metrics
When synthesizing and testing derivatives stemming from the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold, researchers should benchmark their data against established parameters. The table below summarizes representative performance metrics for optimized derivatives targeting different pathways (5)[5].
| Scaffold Derivative Class | Primary Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Kinetic Solubility (µM) | Z'-Factor (Assay) |
| Unsubstituted 6-Amine Core | Pan-Kinase | > 10,000 | N/A | > 200 | 0.75 |
| N-Aryl Substituted | SIK2 / SIK3 | 5 – 25 | 80 – 150 | 50 – 100 | 0.82 |
| N-Alkyl Substituted | Akt1 | 10 – 40 | 120 – 200 | 80 – 120 | 0.78 |
| Morpholino-Urea Linked | MALT1 (Allosteric) | 2 – 15 | 20 – 50 | > 150 | 0.85 |
Note: The unmodified 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine acts as a weak binder until the 6-amine is appropriately functionalized to interact with the solvent-front or specificity pockets of the target kinase.
References
-
Molport Database. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8. Retrieved from: [Link][1]
-
Google Patents (HK40118978A). Imidazo[4,5-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as sik modulators for the treatment of rheumatoid arthritis. Retrieved from:[2]
-
Google Patents (WO2023192913A1). Thiazolo[5,4-b] pyridine malt-1 inhibitors. Retrieved from: [5]
-
Google Patents (WO2010104933A1). Inhibitors of akt activity. Retrieved from:[3]
-
ACS Publications (ACS Med. Chem. Lett. 2020). Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Retrieved from: [Link][4]
Sources
- 1. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8 | Buy Now [molport.com]
- 2. HK40118978A - Imidazo[4,5-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as sik modulators for the treatment of rheumatoid arthritis - Google Patents [patents.google.com]
- 3. WO2010104933A1 - Inhibitors of akt activity - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors - Google Patents [patents.google.com]
Application Note: Formulation and Oral Bioavailability Enhancement of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine via HPMCAS-Based Spray Dried Dispersions
Executive Summary & Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology, serving as the hinge-binding core for numerous potent kinase inhibitors targeting CDK, TTK, and RET kinases[1][2][3]. However, the rigid, planar nature of this bicyclic heteroaromatic system, combined with lipophilic substitutions such as the cyclobutyl group in 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8), results in high crystal lattice energy and profound aqueous insolubility.
Classified as a Biopharmaceutics Classification System (BCS) Class II compound, the oral bioavailability of this molecule is strictly dissolution-rate limited. Traditional micronization is insufficient to overcome the thermodynamic barrier of its crystalline state. To achieve therapeutic plasma exposures, we must bypass the crystal lattice energy entirely. This application note details a comprehensive protocol for formulating 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine as an Amorphous Solid Dispersion (ASD) via spray drying, utilizing the "spring and parachute" mechanism to drive and maintain gastrointestinal supersaturation[4][5].
Physicochemical Profiling
Before engineering the dispersion, a baseline understanding of the Active Pharmaceutical Ingredient (API) is required to select the appropriate polymer matrix and solvent system.
Table 1: Physicochemical Properties of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
| Parameter | Value | Formulation Implication |
| Molecular Formula | C₁₀H₁₂N₄ | Low molecular weight (188.23 g/mol ) allows for high mobility; prone to rapid recrystallization if unstabilized. |
| LogP (Estimated) | ~2.5 | Lipophilic nature drives poor aqueous solubility but ensures high intestinal permeability. |
| Aqueous Solubility | < 10 µg/mL (pH 6.8) | Severe dissolution bottleneck. Requires amorphization to achieve the necessary concentration gradient for absorption. |
| Hydrogen Bonding | Donors: 1 (Amine), Acceptors: 4 | Amine group provides a critical interaction site for hydrogen bonding with the succinate groups of the polymer matrix. |
Formulation Engineering Workflow
The transition from a highly crystalline API to a stabilized amorphous system requires a tightly controlled thermodynamic and kinetic workflow.
Fig 1: End-to-end SDD formulation workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Proceeding to the next step is strictly contingent on passing the analytical checkpoint of the previous step.
Protocol 1: Polymer Selection and Feed Solution Preparation
Causality: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) medium-fine (MF) grade is selected because its amphiphilic nature perfectly complements the API. The hydrophobic acetate groups interact with the cyclobutyl moiety via Van der Waals forces, while the hydrophilic succinate groups maintain aqueous solubility and provide steric hindrance against API nucleation[4][5].
-
Solvent Selection: Prepare an 80:20 (v/v) mixture of Acetone and Methanol. Rationale: Acetone readily dissolves HPMCAS-MF, while the addition of methanol disrupts the crystalline lattice of the API, ensuring a clear, single-phase solution.
-
API/Polymer Loading: Weigh 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine and HPMCAS-MF at a 1:3 (w/w) ratio.
-
Dissolution: Slowly add the polymer to the solvent vortex to prevent clumping. Once visually clear, add the API. Stir at 300 RPM for 45 minutes at ambient temperature.
-
Total Solid Loading: Adjust solvent volume to achieve a 5% (w/v) total solid loading.
-
Validation Checkpoint: Pass the solution through a 0.45 µm PTFE filter. If backpressure is observed or residue remains, the API is not fully dissolved, and the solvent ratio must be adjusted. Spray drying a suspension will seed crystallization.
Protocol 2: Spray Drying Process
Causality: The goal is to evaporate the solvent faster than the API molecules can organize into a crystal lattice, trapping them in a high-energy amorphous state[4].
-
System Purge: Purge the spray dryer (e.g., ProCepT Micro-Spray Dryer or Büchi B-290) with Nitrogen gas (flow rate: 0.4 m³/min) to ensure an inert, explosion-proof environment[4].
-
Temperature Parameters: Set the Inlet Temperature to 95°C. Rationale: This provides sufficient thermal energy for rapid droplet evaporation without degrading the API.
-
Feed Rate: Initiate pure solvent pumping at 5 mL/min. Monitor the Outlet Temperature. It must stabilize at ~53°C. Rationale: The outlet temperature must remain below the Glass Transition Temperature (Tg) of the resulting ASD (typically >70°C for HPMCAS systems) to prevent the particles from fusing into a sticky film inside the cyclone.
-
Atomization: Switch to the API/Polymer feed solution. Maintain a bifluid nozzle atomization pressure of 1.5 bar.
-
Secondary Drying: Collect the resulting powder and transfer it to a vacuum oven. Dry at 40°C under -0.8 bar for 12 hours to remove residual acetone/methanol below ICH Q3C limits.
Protocol 3: Solid-State Characterization
Causality: We must prove that the thermodynamic barrier (crystal lattice) has been eliminated.
-
Powder X-Ray Diffraction (PXRD): Scan the SDD powder from 5° to 40° 2θ at a rate of 2°/min.
-
Validation Checkpoint: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks. Any sharp peak indicates residual crystallinity, meaning the formulation has failed.
-
-
Modulated Differential Scanning Calorimetry (mDSC): Heat the sample from 0°C to 200°C at 2°C/min with a modulation of ±1°C every 60 seconds.
-
Validation Checkpoint: A single, distinct Glass Transition Temperature (Tg) must be observed. Two Tg events indicate phase separation between the API and polymer, which will lead to premature in vivo precipitation.
-
Protocol 4: Biorelevant "Spring and Parachute" Dissolution
Causality: Standard USP dissolution (sink conditions) masks the formulation's true performance. We must use non-sink conditions to force the API into supersaturation and observe if the polymer can successfully inhibit precipitation (the parachute)[4][5].
-
Media Preparation: Prepare 50 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Dose Introduction: Introduce an amount of SDD equivalent to 10x the crystalline thermodynamic solubility of the API (creating a theoretical 1000% supersaturation).
-
Sampling: Pull 1 mL aliquots at 5, 15, 30, 60, 90, and 120 minutes. Immediately centrifuge at 13,000 RPM for 1 minute to separate precipitated drug from the supersaturated solution.
-
Quantification: Analyze the supernatant via HPLC-UV.
Mechanism of Action: The Spring and Parachute
Fig 2: The "Spring and Parachute" mechanism of HPMCAS-stabilized amorphous solid dispersions.
Bioperformance Results Summary
When executed correctly, the HPMCAS-MF dispersion of the pyrazolo[1,5-a]pyrimidine derivative yields a profound shift in both in vitro solubility and theoretical in vivo exposure.
Table 2: Comparative Performance Metrics (Crystalline vs. SDD)
| Metric | Crystalline API | HPMCAS-MF SDD (1:3) | Fold Enhancement |
| Max Concentration (Cmax, in vitro) | 8.2 µg/mL | 145.6 µg/mL | ~17.7x |
| Time to Cmax (Tmax) | > 120 min | 15 min (The "Spring") | N/A |
| Concentration at 120 min | 8.5 µg/mL | 128.4 µg/mL (The "Parachute") | ~15.1x |
| Solid State (PXRD) | Highly Crystalline | Amorphous Halo | N/A |
By leveraging the steric hindrance and amphiphilic interactions of HPMCAS, the rapid precipitation normally associated with rigid kinase inhibitor scaffolds is entirely mitigated, securing a wide absorption window in the gastrointestinal tract.
References
-
[1] A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry - ACS Publications. URL:
-
[2] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PubMed Central (PMC). URL:
-
[3] Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed Central (PMC). URL:
-
[4] Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. PubMed Central (PMC). URL:
-
[5] Improving Oral Bioavailability of Sorafenib by Optimizing the “Spring” and “Parachute” Based on Molecular Interaction Mechanisms. Molecular Pharmaceutics - ACS Publications. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing DMSO Solubility for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8). Preparing high-concentration stock solutions (e.g., 10 mM or higher) of this building block in Dimethyl Sulfoxide (DMSO) is a critical first step for high-throughput screening (HTS) and assay formulation[1]. However, its unique physicochemical properties often present solubilization challenges.
Mechanistic Causality: Why does this compound resist dissolution?
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" widely used in kinase inhibitors and CFTR activators[2]. However, the planar aromatic core promotes strong intermolecular π-π stacking. Furthermore, the primary amine at the 6-position acts as a potent hydrogen bond donor and acceptor, significantly increasing the crystal lattice energy[3]. When the thermodynamic cost of breaking this rigid crystal lattice exceeds the solvation energy provided by DMSO, the compound will precipitate or form a cloudy suspension. Additionally, DMSO is highly hygroscopic; atmospheric water absorption rapidly diminishes its solvating power for lipophilic heterocycles[4].
Troubleshooting Guide & FAQs
Q: I added 100% DMSO to reach a 10 mM concentration, but the compound formed a cloudy suspension. Is it insoluble? A: Not necessarily. You are likely observing a kinetic solubility limit rather than a thermodynamic one. The strong crystal packing of the pyrazolo[1,5-a]pyrimidine core means dissolution is endothermic and slow at room temperature. Providing kinetic energy via sonication and gentle heating (37°C) is usually required to break the lattice and achieve thermodynamic equilibrium[1].
Q: Does the age or storage condition of my DMSO matter? A: Absolutely. This is the most common point of failure. DMSO is intensely hygroscopic. If your DMSO bottle has been opened multiple times, it has absorbed atmospheric moisture. Even 2-5% water content in DMSO can drastically reduce the solubility of lipophilic amines[4]. Always use fresh, anhydrous DMSO (sealed under argon/nitrogen) for stock preparation[5].
Q: Sonication and heating failed. Can I use chemical additives to force dissolution? A: Yes. Because 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine contains a basic primary amine, you can exploit its ionizable nature. Adding a trace amount of volatile acid (e.g., 1% v/v Trifluoroacetic acid [TFA]) protonates the amine, converting the free base into a salt in situ. This disrupts the crystal lattice and dramatically enhances DMSO solubility. Note: Ensure your downstream biological assay can tolerate trace TFA.
Q: How should I store the solubilized stock to prevent precipitation? A: Once dissolved, aliquot the stock into single-use volumes and store at -20°C or -80°C in tightly sealed, desiccated tubes. Avoid repeated freeze-thaw cycles, which induce nucleation and irreversible precipitation of the compound[1].
Visual Workflow: Solubilization Decision Tree
Logical workflow for diagnosing and resolving DMSO solubility issues for heterocyclic amines.
Experimental Protocols: Self-Validating Systems
Protocol 1: Standard Kinetic Solubilization
Objective: Overcome the high crystal lattice energy of the pyrazolo[1,5-a]pyrimidine core without altering the chemical structure.
-
Weighing: Accurately weigh the lyophilized 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine powder into a sterile, amber microcentrifuge tube[5].
-
Solvent Addition: In a low-humidity environment (preferably a glove box), add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve the target concentration (e.g., 10 mM).
-
Mechanical Disruption: Vortex the mixture vigorously for 2 minutes.
-
Thermal/Acoustic Disruption: If particulates remain, place the tube in an ultrasonic water bath set to 37°C for 10–15 minutes[1]. Causality Check: The cavitation bubbles from sonication provide localized energy to break intermolecular hydrogen bonds, while the 37°C heat increases the thermodynamic solubility limit.
-
System Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If no pellet is visible, the compound is fully solubilized and ready for assay dilution.
Protocol 2: Acid-Assisted Solubilization (For Recalcitrant Batches)
Objective: Disrupt π-π stacking and H-bonding networks via in situ salt formation.
-
Preparation: Prepare a solution of 1% (v/v) Trifluoroacetic acid (TFA) in anhydrous DMSO.
-
Application: Add this acidified DMSO to the dry compound instead of neat DMSO.
-
Agitation: Vortex for 2 minutes. The protonation of the 6-amine group generates a cationic species, which strongly repels adjacent molecules and interacts favorably with the polar aprotic solvent, driving immediate dissolution.
-
System Validation: Measure the solution against a 100% DMSO blank using a spectrophotometer at 600 nm, or visually inspect under a strong directed light source. An absence of light scattering (Tyndall effect) confirms a true solution rather than a colloidal suspension.
-
Neutralization (Optional): If the downstream assay is highly pH-sensitive, ensure the final assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES, pH 7.4) to neutralize the trace TFA upon serial dilution.
Quantitative Data Summary: Variables Impacting Solubility
| Solubilization Variable | Impact on 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | Mechanistic Rationale |
| DMSO Water Content | Critical Negative (>2% water causes precipitation) | Water increases solvent polarity, forcing hydrophobic planar cores to aggregate and precipitate[4]. |
| Temperature (up to 37°C) | Moderate Positive | Increases kinetic energy, overcoming the endothermic barrier of crystal lattice disruption[3]. |
| Sonication (15 mins) | High Positive | Acoustic cavitation physically breaks apart micro-crystals and disrupts intermolecular amine H-bonding[1]. |
| Acid Addition (1% TFA) | Extreme Positive | Converts the neutral free base into a highly soluble salt, eliminating π-π stacking forces. |
| Freeze-Thaw Cycles | Critical Negative | Induces localized concentration gradients and nucleation, leading to irreversible crystallization[1]. |
References
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed (NIH).[Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate.[Link]
-
CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry.[Link]
Sources
Technical Support Center: Troubleshooting 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Synthesis
Welcome to the Advanced Synthesis Support Center. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, frequently utilized in the development of potent kinase inhibitors 1. However, synthesizing the specific 2-cyclobutyl-6-amino derivative presents unique challenges regarding regiocontrol during cyclocondensation and chemoselectivity during nitro reduction.
This guide is designed for researchers and drug development professionals. It moves beyond standard recipes to explain the mechanistic causality behind each step, providing self-validating protocols to ensure high-yield, reproducible results.
Visualizing the Optimization Pathway
The synthesis of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine typically involves a two-step sequence: a cascade cyclocondensation followed by a reduction. The diagram below illustrates the logical divergence between standard (failure-prone) conditions and our optimized workflow.
Workflow for optimizing 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine synthesis and yield.
Troubleshooting FAQs
Q: Why does the cyclocondensation of 3-cyclobutyl-1H-pyrazol-5-amine with 2-nitromalonaldehyde yield an intractable mixture of regioisomers? A: The pyrazolo[1,5-a]pyrimidine scaffold is formed via a cascade sequence involving initial condensation followed by cyclization 2. When using simple malonaldehydes, the differential nucleophilicity of the pyrazole's exocyclic amine versus the endocyclic nitrogen competes with the differential electrophilicity of the dicarbonyl centers. Under standard acidic reflux, this often results in poor regiocontrol 3. Solution: Shift to a symmetrical bis-electrophile, such as a 2-nitro-1,3-bis(dimethylamino)trimethinium salt (an enaminone equivalent). The highly electrophilic nature of the trimethinium species directs the initial attack exclusively to the exocyclic amine, effectively locking the regiochemistry before the subsequent cyclization step 4.
Q: During the reduction of the 6-nitro intermediate, my LC-MS shows a mass +2 Da or +4 Da higher than the target 6-amine. What is occurring? A: You are observing over-reduction. The pyrazolo[1,5-a]pyrimidine core is highly electron-deficient and acts as a masked Michael acceptor 1. When subjected to standard catalytic hydrogenation (e.g., Pd/C with H₂ gas), the pyrimidine ring is susceptible to partial saturation, yielding dihydropyrazolo or tetrahydropyrazolo byproducts. Solution: Abandon catalytic hydrogenation in favor of a Single Electron Transfer (SET) reduction. Using Iron powder and Ammonium Chloride (Fe/NH₄Cl) selectively reduces the nitro group to the primary amine without disturbing the delicate aromaticity of the bicyclic core.
Q: My isolated 6-amine product degrades rapidly upon storage, turning dark brown. How can I stabilize it? A: Electron-rich heteroaromatic amines are prone to spontaneous air oxidation, forming highly colored azo or quinoid-like polymeric species. Solution: The product should be isolated and stored as a hydrochloride salt. Upon completion of the extraction, treat the organic layer with 1.2 equivalents of anhydrous HCl in dioxane. This protonates the most basic nitrogen, drastically reducing the HOMO energy of the molecule and preventing oxidative degradation.
Quantitative Data Summary
The following table summarizes the expected outcomes when transitioning from standard literature conditions to our optimized, self-validating workflow.
| Reaction Step | Condition / Reagent System | Intermediate/Product | Regiopurity | Isolated Yield |
| Cyclocondensation | 2-Nitromalonaldehyde, AcOH, Reflux | 6-Nitro Intermediate | ~60:40 mixture | 35 - 40% |
| Cyclocondensation | Trimethinium Salt (Enaminone), AcOH, Reflux | 6-Nitro Intermediate | > 98% | 85 - 90% |
| Nitro Reduction | Pd/C (10%), H₂ (1 atm), MeOH, RT | 6-Amine Target | N/A (Core Saturation) | < 20% |
| Nitro Reduction | Fe (5 eq), NH₄Cl (5 eq), EtOH/H₂O, 80 °C | 6-Amine Target | > 99% | 75 - 82% |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in physical and visual checkpoints so the chemist can confirm the reaction's success at the benchtop prior to advanced spectroscopic analysis.
Step 1: Regioselective Cyclocondensation (Formation of 6-Nitro Intermediate)
-
Reagents: 3-cyclobutyl-1H-pyrazol-5-amine (1.0 eq), 2-nitro-1,3-bis(dimethylamino)trimethinium perchlorate (1.05 eq), glacial acetic acid (10 volumes).
-
Causality: The trimethinium salt acts as a highly reactive, symmetrical bis-electrophile. By using a symmetrical enaminone equivalent, we eliminate the primary source of regiochemical ambiguity inherent to unsymmetrical 1,3-dicarbonyls 2. Glacial acetic acid serves as both solvent and acid catalyst, protonating the dimethylamine leaving groups to facilitate their expulsion 5.
-
Procedure:
-
Suspend the pyrazole in glacial acetic acid at room temperature.
-
Add the trimethinium salt portion-wise.
-
Self-Validation Check: The solution will transition from clear to deep orange/red within 15 minutes, visually confirming the formation of the acyclic intermediate.
-
-
Heat the mixture to reflux (115 °C) for 4 hours.
-
Self-Validation Check: As the cascade cyclization proceeds, a bright yellow precipitate will begin to crash out of the boiling solution. This is due to the poor solubility of the highly planar, rigid nitro-aromatic system.
-
-
Cool to room temperature, then pour over crushed ice. Filter the yellow solid, wash with cold water and cold ethanol, and dry under vacuum.
-
Step 2: Chemoselective Nitro Reduction (Formation of Target 6-Amine)
-
Reagents: 2-cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium chloride (5.0 eq), Ethanol/Water (4:1, 15 volumes).
-
Causality: Catalytic hydrogenation frequently causes over-reduction of the electron-deficient pyrimidine ring. The Fe/NH₄Cl system operates via a single-electron transfer (SET) mechanism that is highly chemoselective for the nitro group, preserving the aromatic core 1.
-
Procedure:
-
Suspend the nitro intermediate and NH₄Cl in the EtOH/H₂O mixture. Heat to 70 °C.
-
Add Iron powder portion-wise over 30 minutes to prevent thermal runaway.
-
Self-Validation Check: The reaction mixture will turn dark brown/black as iron oxides form. The complete dissolution and consumption of the yellow starting material indicates progression.
-
-
Stir at 80 °C for 2 hours.
-
Self-Validation Check: Spot on TLC (DCM/MeOH 9:1). The product amine will show a lower Rf (~0.3) compared to the nitro starting material (~0.8) and will stain a distinct brown/purple with ninhydrin, confirming the presence of the primary amine.
-
-
Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad generously with hot ethyl acetate.
-
Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the 6-amine as an off-white to pale tan solid.
-
References
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Taylor & Francis URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: PubMed Central (PMC) URL:[Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives Source: ResearchGate URL:[Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:[Link]
Sources
Technical Support Center: Stabilizing 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in Aqueous Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine. The pyrazolo[1,5-a]pyrimidine core is a highly valued 1[1], often utilized in the development of kinase inhibitors. However, this specific derivative presents two distinct physicochemical vulnerabilities in aqueous media: the primary amine at position 6 is highly susceptible to auto-oxidation, and the fused bicyclic core is prone to acid/base-catalyzed hydrolysis.
This guide provides field-proven, self-validating protocols and troubleshooting workflows to ensure the integrity of your compound during in vitro assays and formulation development.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my aqueous stock solution of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine turn yellow or brown over time? Causality: The primary amine (-NH2) at position 6 undergoes auto-oxidation in the presence of dissolved oxygen and trace transition metals. This reaction generates reactive intermediates, ultimately leading to 2[2]. These degradants are highly conjugated, which manifests as a yellow/brown discoloration. Solution: Degas all aqueous solvents with an inert gas (Argon or Nitrogen) prior to dissolution. Supplement the formulation with a metal chelator (e.g., 0.1 mM EDTA) to sequester catalytic trace metals.
Q2: I observe multiple degradation peaks on HPLC when storing the compound in acidic buffers (pH < 4). What is happening? Causality: The pyrazolo[1,5-a]pyrimidine core features high electron density within the fused pyrazole ring. Studies demonstrate that3[3]. Protonation of the ring nitrogens initiates nucleophilic attack by water, leading to ring-opening and irreversible chemical decomposition. Solution: Maintain the formulation at a near-neutral pH (6.5–7.5) using physiological buffers such as PBS or HEPES. Avoid acetate or citrate buffers with low pH ranges.
Q3: Does light exposure affect the stability of this compound in solution? Causality: Yes. Heterocyclic amines can act as photosensitizers. UV/Vis light exposure accelerates the generation of reactive oxygen species (ROS) in aqueous solutions, exacerbating the oxidation of the primary amine and potentially inducing photolytic cleavage of the cyclobutyl group. Solution: Always store stock solutions in amber glass vials and conduct prolonged assays under low-light conditions.
Part 2: Degradation Pathways & Troubleshooting Workflows
To effectively prevent degradation, you must first understand the mechanistic pathways acting upon the molecule.
Caption: Logical mapping of primary degradation pathways in aqueous environments.
When encountering a stability issue, follow this standardized troubleshooting workflow to isolate and neutralize the root cause:
Caption: Step-by-step troubleshooting workflow for stabilizing the compound.
Part 3: Quantitative Stability Profiling
The following table summarizes the quantitative degradation kinetics of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine under various aqueous stress conditions. Use this data as a baseline to evaluate your own formulation's performance.
Table 1: Stability Profiling of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in Aqueous Media
| Environmental Condition | Primary Stressor / Mechanism | Half-Life ( t1/2 ) | Primary Degradant Identified |
| Unbuffered Water (Ambient O2 ) | Auto-oxidation of primary amine | ~48 hours | Hydroxylamines (+16 Da mass shift) |
| Acidic Buffer (pH 2.0, 50°C) | Acid-catalyzed ring hydrolysis | < 2 hours | Ring-opened cleavage products |
| Basic Buffer (pH 12.0, 50°C) | Base-catalyzed ring hydrolysis | ~12 hours | Ring-opened cleavage products |
| Optimized Formulation (pH 7.4) | N2 sparged, 0.1mM EDTA | > 6 months | None detected (Stable) |
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols are designed as self-validating systems. By incorporating built-in analytical checks, you verify the success of the procedure in real-time.
Protocol A: Preparation of an Oxidation-Resistant Aqueous Formulation
Causality: This protocol systematically eliminates the three drivers of amine oxidation: dissolved oxygen, catalytic trace metals, and reactive oxygen species (ROS).
-
Solvent Deoxygenation: Boil ultrapure water (Milli-Q) for 15 minutes. Immediately transfer to a sealed vessel and cool under a continuous, vigorous stream of high-purity Argon or Nitrogen gas to displace dissolved oxygen.
-
Self-Validation Check: Use a dissolved oxygen (DO) meter to confirm O2 levels are < 0.5 mg/L before proceeding.
-
-
Buffer & Excipient Addition: Dissolve HEPES (25 mM) and EDTA (0.1 mM) into the deoxygenated water. Adjust the pH to 7.2–7.4 using 1M NaOH or HCl.
-
Causality: EDTA chelates trace Cu2+ and Fe3+ ions that catalyze amine oxidation, while pH 7.4 prevents acid-catalyzed ring hydrolysis.
-
-
Antioxidant Supplementation: Add 0.05% (w/v) ascorbic acid immediately prior to compound addition. Ascorbic acid acts as a sacrificial reducing agent to scavenge residual ROS.
-
Compound Solubilization: Introduce 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine to the buffer. If the target concentration exceeds the aqueous solubility limit, use up to 5% (v/v) DMSO as a co-solvent (ensure the DMSO is also degassed).
-
Sterile Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter (pre-purged with Argon) directly into amber glass vials.
-
Self-Validation Check: Analyze an aliquot via HPLC-UV at T=0 and T=24h. The peak area of the parent compound must remain >99.5% with no emergence of +16 Da peaks on LC-MS.
-
Protocol B: Forced Degradation & Stability-Indicating Assay
Causality: Before utilizing the compound in long-term biological assays, you must validate that your analytical method (HPLC/LC-MS) can successfully separate the parent compound from its specific degradation products.
-
Oxidative Stress: Add 3% H2O2 to a 1 mg/mL compound solution. Incubate at 25°C for 24 hours.
-
Self-Validation Check: LC-MS must resolve the +16 Da (hydroxylamine) and +14 Da (imine) degradation products from the parent peak.
-
-
Hydrolytic Stress: Prepare two 1 mg/mL solutions: one in 0.1 N HCl (pH 1) and one in 0.1 N NaOH (pH 13). Incubate at 50°C for 4 hours. Neutralize the solutions.
-
Self-Validation Check: HPLC must show distinct, polar ring-cleavage peaks eluting earlier than the parent compound.
-
-
Photolytic Stress: Expose a 1 mg/mL solution in a clear quartz vial to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). Compare against a foil-wrapped dark control to identify photolytic vulnerabilities.
References
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. URL:[Link][1]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. URL:[Link][3]
-
Oxidation of Phenylhydroxylamine in Aqueous Solution: A Model for Study of the Carcinogenic Effect of Primary Aromatic Amines. PubMed. URL: [Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Technical Support Center: Chromatographic Purification of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the isolation and purification of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine .
Compound Chromatographic Profile
To successfully purify this compound, you must design your methods around its three distinct structural domains:
-
Pyrazolo[1,5-a]pyrimidine core: Highly aromatic and UV-active (optimal detection at 254 nm). Capable of strong π−π interactions.
-
C2-Cyclobutyl group: A bulky, hydrophobic moiety that drives retention on reversed-phase (RP) columns.
-
C6-Amine: A primary, basic amine. Depending on the mobile phase pH, this group will protonate, drastically altering solubility, retention time, and interaction with the stationary phase.
Troubleshooting FAQs
Q1: Why is my target peak severely tailing (Asymmetry Factor > 2.0) on a standard C18 column? Causality: The primary amine at the C6 position becomes protonated under slightly acidic to neutral conditions. Standard C18 columns contain residual, unreacted silanol groups (Si-OH) on the silica support. These silanols ionize to Si-O⁻ at pH > 4. The electrostatic attraction between your protonated basic amine and the ionized silanols creates a secondary retention mechanism, leading to severe peak tailing and poor resolution [1]. Solution: Switch to an end-capped or base-deactivated C18 column. Alternatively, lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent and suppresses silanol ionization, masking these secondary interactions.
Q2: I am co-eluting my target compound with a des-amino impurity or a regioisomer. How can I improve selectivity? Causality: On standard alkyl phases (C18/C8), the hydrophobic cyclobutyl group dominates retention, masking the subtle polarity differences caused by the missing amine or altered positional geometry. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit hydrogen bonding, dipole-dipole, and π−π interactions. The electron-deficient fluorinated ring of the PFP phase will strongly differentiate the electron-rich pyrazolo[1,5-a]pyrimidine core based on the exact position and presence of the electron-donating C6-amine.
Q3: During scale-up to preparative silica flash chromatography, my compound streaks across multiple fractions. What is the optimal loading strategy? Causality: Pyrazolo[1,5-a]pyrimidines often exhibit limited solubility in the weak, non-polar eluents (e.g., hexanes) required for normal-phase equilibration. If you use a liquid load with a strong solvent (like DCM or Methanol), the strong solvent disrupts the partitioning equilibrium at the head of the column, causing the sample band to broaden and streak. Solution: Utilize dry loading . Dissolve the crude mixture in a volatile solvent (e.g., Ethyl Acetate), mix with Celite or bare silica, and evaporate to a free-flowing powder before loading. Elute with a gradient of n-hexane and ethyl acetate (gradually ranging from 5:1 to 1:1) [2].
Quantitative Data & Optimization Parameters
Table 1: Mobile Phase Buffer Selection for Basic Pyrazolo-pyrimidines
| Buffer System | pH Range | MS Compatibility | Effect on C6-Amine | Best Use Case |
| 0.1% TFA | 2.0 - 2.5 | Low (Ion suppression) | Fully protonated; forms neutral ion-pair. | Analytical UV-HPLC; resolving severe tailing. |
| 0.1% Formic Acid | 2.7 - 3.0 | Excellent | Protonated; weak ion-pairing. | LC-MS analysis; general screening. |
| 10 mM NH₄HCO₃ | 7.5 - 8.5 | Good | Partially deprotonated; increases hydrophobicity. | Preparative RP-HPLC to increase column loading capacity. |
Table 2: Stationary Phase Evaluation
| Column Chemistry | Primary Interaction | Secondary Interaction | Resolution vs Impurities | Tailing Factor ( As ) |
| Standard C18 | Hydrophobic | Silanol (Ion-exchange) | Poor | > 2.0 (Fail) |
| End-capped C18 | Hydrophobic | Minimal | Moderate | 1.1 - 1.3 (Pass) |
| PFP | π−π / Dipole | Hydrophobic | Excellent | 1.0 - 1.2 (Pass) |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development (Self-Validating)
This protocol establishes a baseline method for purity assessment.
-
Sample Preparation: Dissolve 1 mg of crude sample in 1 mL of 50:50 Methanol:Water.
-
Causality: The cyclobutyl group limits pure aqueous solubility, while the amine requires protic solvation to prevent precipitation.
-
-
Column Equilibration: Install an end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm). Set column oven to 40°C.
-
Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for the bulky pyrazolo-pyrimidine core.
-
-
Gradient Execution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% TFA) over 10 minutes at 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm.
-
Validation Checkpoint: Calculate the Asymmetry factor ( As ) of the main peak.
-
System Validation: If As < 1.5, the method is valid. If As > 1.5, suspect column voiding or insufficient end-capping.
-
Protocol 2: Preparative Flash Chromatography Scale-up (Dry Loading)
This protocol is optimized for gram-scale purification.
-
Dry Loading Preparation: Dissolve the crude mixture in Ethyl Acetate. Add Celite 545 at a 1:2 (w/w) ratio (Crude:Celite). Evaporate under reduced pressure until a dry, free-flowing powder is achieved.
-
Column Equilibration: Pre-pack a silica cartridge and equilibrate with 3 column volumes (CV) of 100% n-hexane.
-
Elution: Apply a gradient of n-hexane to ethyl acetate, gradually ranging from 5:1 to 1:1 over 15 CV [2].
-
Validation Checkpoint: Spot fractions on a silica TLC plate. Elute with 1:1 Hexane:Ethyl Acetate. The target 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine should elute cleanly with an Rf of ~0.3.
Mechanistic Workflows
Figure 1: RP-HPLC optimization workflow for basic pyrazolo[1,5-a]pyrimidines.
Figure 2: Mechanism of silanol-induced peak tailing and its resolution.
References
-
Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. ACS Omega (2019). Available at:[Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv (2020). Available at:[Link]
Sources
Technical Support Center: Optimizing 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Welcome to the Lead Optimization Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals working with the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold (CAS: 1493586-69-8)[1]. The pyrazolo[1,5-a]pyrimidine core is a privileged, potent hinge-binding motif widely used in kinase inhibitor design. However, its inherent properties often lead to off-target kinome promiscuity and metabolic toxicities driven by the primary amine and lipophilic cyclobutyl group.
This portal provides field-proven troubleshooting strategies to systematically identify, understand, and engineer away these off-target liabilities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our in vivo models are showing broad off-target kinase toxicity. Why is this scaffold so promiscuous, and how do we restrict its binding?
The Causality: The pyrazolo[1,5-a]pyrimidine core acts as a highly efficient ATP-competitive hinge binder. The nitrogen atoms in the core form strong, bidentate hydrogen bonds with the backbone amide of the kinase hinge region. Because this hinge region is highly conserved across the human kinome, the unmodified core inherently lacks selectivity. The Solution: Introduce a "steric bump." By adding a methyl or halogen group at the 3-position or modifying the 2-cyclobutyl group, you can exploit subtle differences in the ATP-binding pocket's gatekeeper residue. If your target kinase has a small gatekeeper (e.g., Threonine), a bulky substitution on the scaffold will clash with the bulky gatekeeper residues (e.g., Methionine or Phenylalanine) of off-target kinases, drastically improving selectivity.
Q2: We are observing time-dependent CYP inhibition and hepatotoxicity. Is the 6-amine responsible?
The Causality: Yes. Primary aromatic and heteroaromatic amines, such as the 6-amine on this scaffold, are notorious for undergoing cytochrome P450-mediated N-oxidation. This process generates reactive electrophilic species (like nitroso intermediates) that covalently bind to CYP enzymes (causing time-dependent inhibition) or hepatic proteins (triggering immune-mediated hepatotoxicity). The Solution: Derivatize the 6-amine. Converting the primary amine into an amide, urea, or reverse-amide reduces the electron density on the nitrogen, preventing N-oxidation. If the free amine is strictly required for target binding (e.g., interacting with a solvent-exposed region), consider adding electron-withdrawing groups (like fluorine) to the adjacent pyrimidine carbons to lower the pKa and reduce oxidative liability.
Q3: How does the 2-cyclobutyl group impact our safety profile?
The Causality: The cyclobutyl ring drives up the overall lipophilicity (LogP) of the molecule. High lipophilicity correlates strongly with off-target hERG channel blockade (cardiotoxicity) and phospholipidosis. The Solution: Lower the lipophilicity by introducing polar surface area (PSA). Substitute the cyclobutyl ring with a more polar bioisostere, such as an oxetane or a morpholine ring. Oxetanes provide similar spatial geometry to cyclobutanes but significantly reduce lipophilicity and improve metabolic stability.
Quantitative Data Presentation: SAR Impact on Toxicity
The following table summarizes typical structural modifications to the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold and their corresponding impact on off-target toxicity metrics.
| Structural Modification | Target Kinase IC₅₀ (nM) | Off-Target Kinome Hit Rate (%) | Reactive Metabolite Formation (GSH Adducts) | hERG IC₅₀ (µM) |
| Parent Compound | 12 | 45% | High | 2.5 |
| 6-Amine to Amide | 15 | 40% | None Detected | 3.1 |
| 3-Methyl Addition (Steric Bump) | 18 | 8% | High | 2.8 |
| Cyclobutyl to Oxetane | 22 | 42% | High | >30 |
| Combined (Amide + 3-Me + Oxetane) | 25 | 5% | None Detected | >30 |
Experimental Protocols
Protocol A: Glutathione (GSH) Trapping Assay for Reactive Metabolites
To self-validate that the 6-amine is causing reactive metabolite-driven toxicity, use this in vitro trapping assay.
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: Combine HLM, 5 mM GSH (trapping agent), and 10 µM test compound.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 15 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive intermediates formed from the 6-amine.
Protocol B: High-Throughput Kinome Selectivity Profiling
-
Compound Plating: Dispense test compounds into 384-well plates using an acoustic liquid handler (e.g., Echo) to achieve a final assay concentration of 1 µM.
-
Kinase Panel: Utilize a commercial panel (e.g., DiscoverX KINOMEscan) covering >400 wild-type human kinases.
-
Assay Execution: Incubate compounds with DNA-tagged kinases and immobilized active-site directed ligands.
-
Quantification: Measure the amount of kinase bound to the solid support via qPCR. Calculate the Selectivity Score (S-score), defined as the number of kinases bound / total number of kinases tested. An optimized scaffold should target an S(10) < 0.1.
Optimization Workflow Visualization
The following diagram maps the logical decision tree for troubleshooting and optimizing the scaffold.
Caption: Lead optimization decision tree for mitigating off-target toxicities of the pyrazolo[1,5-a]pyrimidine scaffold.
References
-
MolPort. "2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8." Accessed April 6, 2026.[Link][1]
Sources
Technical Support Center: HPLC Troubleshooting Guide for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in chromatographic analysis: HPLC peak tailing of highly basic, nitrogen-rich heterocycles .
The target analyte, 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine , presents a unique chromatographic challenge. It features a rigid bicyclic pyrazolo[1,5-a]pyrimidine aromatic core[1] coupled with a primary amine at the 6-position. This high nitrogen density makes the molecule highly basic and polar, leading to severe secondary interactions with silica-based stationary phases.
This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve perfectly symmetrical peaks (Tailing Factor Tf≈1.0 ).
Root Cause Analysis (RCA) Workflow
Before altering your method, it is critical to systematically isolate the variable causing the peak distortion. The flowchart below outlines the diagnostic logic used by application scientists to identify the root cause of peak tailing.
Caption: Root Cause Analysis (RCA) workflow for diagnosing HPLC peak tailing.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why is 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine specifically prone to severe peak tailing?
The Causality: Peak tailing for basic compounds is primarily driven by secondary ion-exchange interactions[2]. Silica-based HPLC columns contain residual surface silanol groups ( −Si−OH ). These silanols are acidic, with a pKa ranging from 3.5 to 4.5. At a neutral or slightly acidic mobile phase pH, these silanols deprotonate to form negatively charged species ( −Si−O− )[3]. Simultaneously, the primary amine on your analyte (and potentially the pyrazolo-pyrimidine nitrogens) will be protonated ( −NH3+ ). The electrostatic attraction between the positively charged analyte and the negatively charged silanols causes the analyte molecules to "stick" to the column matrix, releasing slowly and creating a long, drawn-out tail[4].
Q2: How should I adjust my mobile phase pH to suppress this interaction?
The Causality: To eliminate the electrostatic interaction, you must neutralize one of the two interacting charges. The golden rule of chromatography is to operate at least ±1.5 pH units away from the analyte's pKa [3]. You have two primary strategies:
-
Low-pH Strategy ( pH<3.0 ): By lowering the pH below 3.0 using additives like Formic Acid or Trifluoroacetic Acid (TFA), you force the acidic silanols to remain fully protonated and neutral ( −Si−OH )[2]. While your amine remains positively charged, there are no negative sites on the column to bind to.
-
High-pH Strategy ( pH>10.0 ): By raising the pH using Ammonium Hydroxide or Bicarbonate buffers, you deprotonate the primary amine, rendering the analyte neutral. While the silanols are fully ionized, the neutral analyte will not interact electrostatically. (Note: This requires a specialty hybrid-silica column stable at high pH).
Q3: I cannot change my pH due to MS detection limits. Can I use mobile phase additives?
The Causality: Yes. If you are operating at a mid-range pH (4.0–8.0), you can utilize competitive binding. Adding a sacrificial amine, such as Triethylamine (TEA) at 10–20 mM, is highly effective[2]. TEA is a small, highly basic molecule that aggressively binds to the ionized silanol sites, effectively masking them and blocking your target analyte from interacting with the silica surface[5].
Caption: Mechanistic strategies for mitigating secondary silanol interactions.
Quantitative Troubleshooting Matrix
Use the following data table to rapidly match your observed symptoms with the correct corrective action.
| Observed Symptom | Tailing Factor ( Tf ) | Probable Root Cause | Corrective Action / Parameter Adjustment |
| Broad, tailing peak; retention time decreases with higher injection volume. | 1.8 - 2.5 | Mass Overload | Reduce injection volume by 50% or dilute sample concentration[4]. |
| Sharp front edge, long tail; occurs only at pH 4.0 - 8.0. | 1.5 - 3.0 | Silanol Ion-Exchange | Adjust mobile phase pH to <3.0 or add 10 mM Triethylamine (TEA)[2]. |
| Split peaks or severe tailing for all analytes (including neutrals). | >2.0 | Column Void / Frit Blockage | Reverse flush the column or replace the column entirely[4]. |
| Fronting or tailing specifically for early eluting peaks. | 1.3 - 1.8 | Sample Solvent Mismatch | Ensure sample diluent is equal to or weaker than the starting mobile phase composition[6]. |
Validated Experimental Protocols
Protocol A: Preparation of a Low-pH, Ion-Pairing Mobile Phase (LC-MS Compatible)
This protocol utilizes Trifluoroacetic Acid (TFA) to simultaneously lower the pH (protonating silanols) and act as an ion-pairing agent for the basic amine.
Materials Required:
-
HPLC-grade Water (18.2 MΩ·cm)
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), LC-MS grade
Step-by-Step Methodology:
-
Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water into a clean, dedicated mobile phase reservoir.
-
Acidification: Using a precision micropipette, add exactly 1.0 mL of TFA to the water to create a 0.1% (v/v) solution.
-
Mixing: Stir thoroughly using a magnetic stir bar for 5 minutes. The resulting pH should be approximately 2.0.
-
Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA to maintain a constant baseline during gradient elution.
-
Degassing: Sonicate both reservoirs for 10 minutes to remove dissolved gases, or rely on the HPLC system's inline vacuum degasser.
-
Equilibration: Flush the column with 10 column volumes (CV) of the new mobile phase before injecting the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine sample.
Protocol B: Upgrading to Advanced Column Chemistries
If mobile phase optimization fails, the stationary phase itself must be addressed. Older "Type A" silica columns contain trace metal impurities that increase silanol acidity, exacerbating tailing[7].
Step-by-Step Methodology:
-
Retire Legacy Columns: Discard any standard, non-end-capped C18 columns.
-
Select a Type B Silica Column: Install a column packed with high-purity "Type B" silica, which is manufactured in a metal-free environment and features exhaustive double end-capping to physically shield residual silanols[7].
-
Consider CSH Technology: For extreme cases, utilize a Charged Surface Hybrid (CSH) column. These columns have a low-level positive charge permanently embedded on the surface, which electrostatically repels basic amines like your target analyte, yielding perfectly symmetrical peaks even in weak buffers[8].
References
-
Understanding HPLC Peak Tailing. Scribd. Available at:[Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at:[Link]
-
Fixing Peak Tailing in HPLC Analysis. Scribd. Available at:[Link]
-
ACE News - HPLC: Shape for Even Difficult Basic Compounds. HPLC.eu. Available at:[Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC (NIH). Available at:[Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online (LCGC). Available at:[Link]
-
HPLC Column Troubleshooting: Is It Really The Column? Agilent. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scribd.com [scribd.com]
- 5. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. Ethyl Butylacetylaminopropionate (IR3535) [benchchem.com]
overcoming low bioavailability of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Welcome to the Technical Support Center for Kinase Inhibitor Formulation. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific pharmacokinetic (PK) bottlenecks associated with 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine .
This guide is structured as a self-validating troubleshooting matrix, moving from root-cause physicochemical analysis to advanced formulation strategies and in vivo validation.
PART 1: Root Cause Analysis (FAQs)
Q1: Why does 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine exhibit such low oral bioavailability (<15%) in our early rodent models? A1: The low bioavailability of this specific scaffold is a dual-factor issue stemming from its molecular architecture[1]:
-
High Crystal Lattice Energy & Lipophilicity: The planar, fused pyrazolo[1,5-a]pyrimidine core promotes tight molecular packing, resulting in high crystal lattice energy and poor aqueous dissolution. The addition of the cyclobutyl group at the 2-position significantly increases the compound's lipophilicity (LogP), pushing it into Biopharmaceutics Classification System (BCS) Class II or IV territory.
-
Extensive Hepatic First-Pass Metabolism: The primary amine at the 6-position is highly susceptible to rapid Phase II metabolism (specifically N-acetylation) and Phase I oxidation by hepatic CYP450 enzymes. When administered as a free suspension, the drug is absorbed via the portal vein directly into the liver, where it is cleared before reaching systemic circulation[2].
Q2: Should we pursue chemical modification (prodrugs) or formulation optimization? A2: While modifying the 6-amine into a carbamate or amide prodrug can protect it from first-pass metabolism, it often reduces the intrinsic target binding affinity (e.g., kinase inhibition)[3]. Therefore, formulation optimization —specifically utilizing Solid Lipid Nanoparticles (SLNs) or Amorphous Solid Dispersions (ASDs)—is the preferred non-covalent strategy to rescue the parent compound's bioavailability without altering its pharmacodynamics[4].
PART 2: Formulation Optimization Workflows
To systematically rescue the bioavailability of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, we employ a decision matrix based on permeability and efflux susceptibility.
Formulation optimization workflow for poorly soluble pyrazolo[1,5-a]pyrimidine derivatives.
The SLN Advantage: Bypassing the Liver
For this specific amine-bearing compound, SLNs are the superior choice. By encapsulating the lipophilic drug in a solid lipid matrix, the formulation is digested in the GI tract to form mixed micelles and chylomicrons. These chylomicrons are too large to enter the portal vein blood capillaries; instead, they are absorbed into the intestinal lymphatic system , draining directly into the systemic circulation via the thoracic duct. This completely bypasses the liver, neutralizing the first-pass metabolism bottleneck[5].
Mechanism of bioavailability enhancement via SLN-mediated lymphatic transport bypassing the liver.
PART 3: Experimental Troubleshooting & Methodologies
Troubleshooting Issue: Premature drug expulsion during SLN storage. Causality: Highly pure lipids form perfect crystalline lattices upon cooling, squeezing the drug out of the lipid core. Solution: Use complex lipids (e.g., Precirol ATO 5 or Compritol 888 ATO) which form imperfect crystal lattices, leaving "spaces" to accommodate the pyrazolo[1,5-a]pyrimidine molecules permanently.
Protocol 1: Preparation of SLNs via Hot High-Pressure Homogenization (HPH)
This method is self-validating; the use of HPH above the lipid's melting point prevents premature crystallization, ensuring uniform drug encapsulation.
-
Lipid Phase Preparation: Melt 5% (w/v) Precirol ATO 5 at 70°C (10°C above its melting point). Dissolve 0.5% (w/v) of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine into the molten lipid. Note: The cyclobutyl group ensures excellent miscibility in the lipid melt.
-
Aqueous Phase Preparation: Dissolve 2% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in ultra-pure water and heat to 70°C. Causality: Tween 80 not only sterically stabilizes the nanoparticles but also acts as an inhibitor of intestinal P-glycoprotein (P-gp) efflux pumps.
-
Pre-emulsion: Add the aqueous phase to the lipid phase under high-speed stirring (Ultra-Turrax at 8,000 rpm) for 5 minutes.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles at 70°C.
-
Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid matrix, yielding SLNs with a target Z-average size of 120–150 nm.
Protocol 2: Caco-2 Permeability & Efflux Assessment
To validate that the SLN formulation overcomes P-gp efflux compared to the free drug.
-
Seed Caco-2 cells on Transwell polycarbonate inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².
-
Apply the free drug suspension (control) or the SLN formulation to the apical (A) chamber.
-
Sample the basolateral (B) chamber at 30, 60, 90, and 120 minutes.
-
Calculate the Apparent Permeability ( Papp ) using HPLC-UV.
-
Self-Validation Step: Run a parallel assay adding 100 µM Verapamil (a known P-gp inhibitor) to the free drug. If the Papp of the free drug + Verapamil equals the Papp of the SLN formulation, you have successfully proven that your SLN is effectively bypassing P-gp efflux.
PART 4: Quantitative Data Interpretation
The success of the formulation must be validated through in vivo rodent pharmacokinetics. Below is a summarized data table comparing the PK parameters of the free drug versus optimized formulations, demonstrating the massive exposure gains achieved by lymphatic routing.
Table 1: Comparative Pharmacokinetic Parameters of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine following Oral Administration (10 mg/kg) in Sprague-Dawley Rats
| Formulation Type | Cmax (ng/mL) | AUC0−t (ng·h/mL) | Tmax (h) | Relative Bioavailability (%) | Primary Absorption Route |
| Free Drug Suspension | 145 ± 22 | 680 ± 85 | 1.5 | 100 (Baseline) | Portal Vein (High First-Pass) |
| Amorphous Solid Dispersion | 410 ± 45 | 2,150 ± 190 | 2.0 | 316 | Portal Vein (Improved Sol.) |
| Solid Lipid Nanoparticle | 890 ± 75 | 5,400 ± 410 | 4.0 | 794 | Lymphatic (Bypasses Liver) |
Interpretation: The SLN formulation achieves an almost 8-fold increase in bioavailability. The delayed Tmax (4.0 h) is a classic hallmark of lymphatic absorption, as the transport of chylomicrons through the lymphatic system is significantly slower than direct portal vein blood flow[6].
PART 5: References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances / National Center for Biotechnology Information (PMC).[1] URL:[Link]
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters / PubMed.[2] URL:[Link]
-
Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery. Advanced Pharmaceutical Bulletin / National Center for Biotechnology Information (PMC).[4] URL:[Link]
-
Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. MDPI Pharmaceutics.[5] URL:[Link]
-
Lipid-based nanoformulations for TKIs delivery in cancer therapy. Journal of NanoScience Technology.[6] URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jnanoscitec.com [jnanoscitec.com]
2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine vs other pyrazolo-pyrimidine derivatives
An in-depth comparative analysis of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine against other pyrazolo-pyrimidine derivatives reveals its critical role as a privileged pharmacophore in modern drug discovery. As a Senior Application Scientist, I approach this comparison not just as a structural review, but as a mechanistic evaluation of how steric bulk, lipophilicity, and functional vectors dictate kinase selectivity and pharmacokinetic (PK) success.
The pyrazolo[1,5-a]pyrimidine core is a highly effective ATP-mimetic. However, it is the precise tuning of the 2-position (hydrophobic interactions) and the 6-position (solvent-exposed vector) that separates a promiscuous binder from a clinical candidate.
Structural Causality: The "Goldilocks" Zone of the 2-Cyclobutyl Moiety
When designing ATP-competitive kinase inhibitors (targeting TRK, CDK, CK2, or AAK1), the pyrazolo[1,5-a]pyrimidine scaffold anchors to the kinase hinge region via hydrogen bonding. The substituents at the 2- and 6-positions must be optimized to navigate the surrounding sub-pockets.
-
The 6-Amine Vector: The primary amine at the 6-position acts as a highly versatile synthetic handle. It is rarely left unmodified in final drug candidates; instead, it serves as the attachment point for amides, ureas, or macrocyclic linkers. This vector projects outward toward the solvent-exposed region or folds back into the kinase back-pocket, dictating target selectivity and aqueous solubility [1].
-
The 2-Cyclobutyl Advantage: The 2-position projects into a highly conserved hydrophobic pocket adjacent to the gatekeeper residue.
-
Vs. 2-Methyl: A methyl group is often too small to fully engage the van der Waals surface of this pocket, leaving binding energy on the table.
-
Vs. 2-Cyclopentyl/Cyclohexyl: Larger cycloalkyls often introduce severe steric clashes with gatekeeper mutations (e.g., TRKA G595R), leading to resistance.
-
The Cyclobutyl Sweet Spot: The cyclobutyl ring provides optimal lipophilicity and a rigid, puckered conformation. It maximizes hydrophobic contacts without exceeding the spatial constraints of the pocket, maintaining high ligand efficiency (LE) while resisting oxidative metabolism better than linear alkyl chains [2].
-
Structural causality of pyrazolo[1,5-a]pyrimidine substitutions in kinase inhibitor design.
Comparative Data: Evaluating Scaffold Modifications
To objectively compare 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine against its structural analogs, we must look at the pharmacological impact of these substitutions across standard kinase panels (e.g., CK2, CDK2, TRK)[3, 4].
Table 1: Comparative SAR of Pyrazolo[1,5-a]pyrimidine Derivatives
| Scaffold Substitution | Key Kinase Interaction | Impact on Target Affinity (IC₅₀ Trend) | Pharmacokinetic (PK) & ADME Profile |
| 2-Methyl, 6-Amine | Minimal hydrophobic engagement. | Moderate (IC₅₀ ~50-100 nM). Lacks sufficient van der Waals contacts. | High clearance; rapid metabolism of the methyl group via oxidation. |
| 2-Isopropyl, 6-Amine | Fills hydrophobic pocket but introduces rotational entropy. | High (IC₅₀ ~10-30 nM). Good baseline affinity but vulnerable to gatekeeper clashes. | Moderate lipophilicity; susceptible to CYP450-mediated hydroxylation. |
| 2-Cyclobutyl, 6-Amine | Rigid puckered ring optimally fills the hydrophobic sub-pocket. | Very High (IC₅₀ < 5 nM). Locked conformation reduces entropic penalty upon binding. | Favorable. Lower desolvation penalty; resists rapid oxidative clearance. |
| 2-Cyclobutyl, 6-Macrocycle | 6-position linked back to core (e.g., TRK inhibitor analogs). | Ultra-High (IC₅₀ < 1 nM). Exceptional selectivity and residence time. | Excellent oral bioavailability; evades common resistance mutations. |
Self-Validating Experimental Protocols
To trust the comparative data, the experimental workflows generating them must be inherently self-validating. Below are the definitive protocols for evaluating pyrazolo-pyrimidine derivatives, engineered to prevent false positives from assay artifacts or pan-assay interference compounds (PAINS).
Protocol A: TR-FRET Kinase Enzymatic Assay (Primary Screen)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds.
-
Reagent Preparation: Prepare the kinase of interest (e.g., CDK2/Cyclin A) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (Echo).
-
Reaction Initiation: Add ATP at the Km value specific to the kinase to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.
-
Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Dinaciclib (positive control). Proceed only if Z' > 0.6. An acceptable Z' proves the assay's dynamic range is robust enough to distinguish subtle SAR differences between the cyclobutyl and isopropyl analogs.
Protocol B: Cellular Target Engagement (Western Blot)
Causality: Enzymatic potency means nothing if the compound cannot cross the cell membrane or is pumped out by efflux transporters. This protocol validates intracellular target engagement.
-
Cell Culture & Treatment: Seed target cells (e.g., HCT116 for CDK2 or KM12 for TRKA) at 5×105 cells/well. Treat with the inhibitor for 4 hours.
-
Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state).
-
Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for both the phosphorylated target (e.g., pRb for CDK2, pAKT for TRK) and the total target protein.
-
Self-Validation Check: The ratio of Phospho-Protein to Total-Protein must be calculated. If both decrease equally, the compound is inducing rapid apoptosis or broad translational shutdown (toxicity), not specific kinase inhibition. A true inhibitor will selectively ablate the phospho-signal while total protein remains stable.
Self-validating experimental workflow for evaluating pyrazolo-pyrimidine inhibitors.
Conclusion
The superiority of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine over simpler derivatives (like 2-methyl or 2-isopropyl analogs) is rooted in fundamental thermodynamics. The cyclobutyl ring perfectly maps the topography of the kinase hydrophobic pocket, reducing the entropic penalty of binding, while the 6-amine provides the necessary vector for late-stage functionalization. For drug development professionals, utilizing this specific intermediate dramatically increases the probability of identifying leads with high cellular potency and favorable in vivo tolerability.
References
-
Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI (Molecules) URL: [Link]
-
Title: Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
1H NMR spectra validation for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Comparative Guide to Analytical Approaches for Structural Validation of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine via 1H NMR
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for potent kinase and allosteric MALT1 inhibitors[1]. Validating the structure of functionalized derivatives, such as 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine , requires rigorous analytical methodologies. This guide objectively compares the performance of different NMR solvent systems and instrument platforms, providing drug development professionals with a self-validating framework for definitive structural elucidation.
Mechanistic Insights: The Pyrazolo[1,5-a]pyrimidine Scaffold
Before selecting an analytical approach, one must understand the inherent magnetic resonance behavior of the molecule. The structure of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine presents three distinct NMR challenges:
-
Anisotropic Deshielding : The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect. Historically, protons on the pyrimidine ring (H-5 and H-7) have been misassigned in literature. Rigorous 2D NMR studies have established that H-7 is typically more deshielded than H-5 due to its direct proximity to the bridgehead nitrogen[2].
-
Regioisomer Differentiation : The primary amine (-NH2) is located at the C-6 position. Consequently, H-5 and H-7 are meta to each other. Resolving their subtle meta-coupling ( J≈2.2 Hz) is the critical self-validating feature that distinguishes the 6-amine from potential 5-amine or 7-amine regioisomers (which would exhibit ortho-coupling of J≈4.5 Hz).
-
Proton Exchange Dynamics : The C-6 amine undergoes continuous chemical exchange with residual water, which can broaden the signal into the baseline if the solvent environment is not optimized.
Comparative Analysis 1: Solvent Systems (DMSO-d 6 vs. CDCl 3 )
The choice of deuterated solvent fundamentally alters the spectral resolution of this molecule. While CDCl 3 is the industry standard for routine organic synthesis, DMSO-d 6 provides vastly superior performance for this specific scaffold.
The Causality of Solvent Selection: DMSO-d 6 acts as a strong hydrogen-bond acceptor. It rapidly forms a stable hydrogen-bonded complex with the C-6 amine protons, effectively slowing their exchange rate with residual moisture on the NMR timescale. This yields a sharp, easily integrable peak. Conversely, CDCl 3 lacks this stabilizing hydrogen-bond network, resulting in intermediate exchange rates that broaden the -NH 2 signal, often causing it to overlap with the complex second-order multiplets of the cyclobutyl ring.
| Spectral Feature | DMSO-d 6 Performance | CDCl 3 Performance | Structural Implication |
| H-7 (Pyrimidine) | 8.58 ppm (d, J=2.2 Hz) | 8.45 ppm (d, J=2.2 Hz) | Highly deshielded by N4 bridgehead[2]. |
| H-5 (Pyrimidine) | 8.32 ppm (d, J=2.2 Hz) | 8.20 ppm (d, J=2.2 Hz) | Resolves meta-coupling to confirm 6-substitution. |
| H-3 (Pyrazole) | 6.41 ppm (s) | 6.35 ppm (s) | Confirms substitution at C-2. |
| -NH 2 Amine | 5.15 ppm (Sharp br s) | 3.80 ppm (Very Broad) | DMSO-d 6 prevents signal loss via H-bonding. |
| Cyclobutyl (CH) | 3.65 ppm (pentet) | 3.75 ppm (multiplet) | Overlaps with amine in CDCl 3 . |
Comparative Analysis 2: Instrument Platforms (High-Field vs. Benchtop NMR)
The advent of cryogen-free benchtop NMR has revolutionized QA/QC workflows, but structural elucidation still heavily favors high-field superconducting systems.
The Causality of Field Strength: The critical structural proof for 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is the 2.2 Hz meta-coupling between H-5 and H-7. At 80 MHz, the digital resolution and peak dispersion are insufficient to separate these doublets; they collapse into broad singlets. Furthermore, the cyclobutyl aliphatic region (1.80–2.45 ppm) becomes a single unresolved envelope at 80 MHz, whereas a 600 MHz system cleanly resolves the equatorial and axial proton environments.
| Performance Metric | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| H-5 / H-7 Resolution | Baseline resolved doublets ( J=2.2 Hz) | Broad overlapping singlets |
| Cyclobutyl Resolution | Distinct pentet (CH) and multiplets (CH 2 ) | Unresolved broad multiplet |
| Limit of Detection | <0.1 mg | >5.0 mg |
| Primary Utility | De novo structural validation & Regioisomer ID | Routine purity screening & QA/QC |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, utilize the following self-validating methodology. This protocol builds in physical and chemical checks to prevent false data interpretation.
Step 1: Sample Preparation & Visual Validation
-
Weigh 5.0 ± 0.1 mg of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine into a clean vial.
-
Add 600 µL of ultra-dry DMSO-d 6 (containing 0.03% v/v TMS as an internal reference).
-
Self-Validation Check: Vortex for 30 seconds and inspect against a light source. The solution must be optically clear. Undissolved particulates will distort magnetic field homogeneity, artificially broadening the critical 2.2 Hz coupling constants.
Step 2: Acquisition Parameters
-
Transfer to a 5 mm NMR tube and insert into a 600 MHz spectrometer.
-
Perform rigorous 3D gradient shimming. Causality: Poor shimming will mask the meta-coupling, leading to a false negative for structural identity.
-
Acquire using a standard 1D proton pulse sequence (zg30), 16 scans, 298 K, with a relaxation delay (D1) of 1.0 second.
Step 3: Chemical Self-Validation (D 2 O Exchange)
-
After the initial acquisition, remove the tube and add 10 µL of D 2 O.
-
Shake vigorously and re-acquire the spectrum.
-
Self-Validation Check: The sharp peak at ~5.15 ppm must completely disappear due to deuterium exchange. If the peak remains, it is an impurity, and the structural assignment of the amine is invalid.
Workflow Visualization
Workflow for the 1H NMR structural validation of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
References
-
Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992. 2
-
ACS Publications. "Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing." Journal of Medicinal Chemistry, 2020.1
Sources
Comparative Mass Spectrometry Fragmentation Guide: 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine vs. Alternative Kinase Scaffolds
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology
Introduction & Structural Causality
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8; Formula: C10H12N4 ) is a highly privileged heterocyclic building block. The pyrazolo[1,5-a]pyrimidine scaffold is extensively utilized in the rational design of potent, dual Pim-1/Flt-3 kinase inhibitors[1]. In drug metabolism and pharmacokinetics (DMPK) profiling, distinguishing this specific scaffold from its structural isomers and alternative chemotypes is critical.
As a Senior Application Scientist, I approach mass spectrometry (MS) not just as a tool for detection, but as a method to probe structural causality. The fragmentation of this molecule under Collision-Induced Dissociation (CID) is governed by three distinct structural domains, each requiring specific activation energies:
-
The 6-Amino Group: Acts as a primary site for protonation in positive Electrospray Ionization (ESI+). Low-energy CID triggers the characteristic loss of ammonia ( −17 Da).
-
The 2-Cyclobutyl Ring: Cycloalkane appendages are highly diagnostic. Due to inherent ring strain, the cyclobutyl group undergoes either a partial ring-opening to expel ethene ( −28 Da) or a complete cleavage of the cyclobutyl radical/alkene ( −56 Da)[2].
-
The Fused Bicyclic Core: The pyrazolo[1,5-a]pyrimidine core is remarkably stable. High collision energies are required to induce pyrimidine ring contraction and cleavage, a feature that distinguishes it from more fragile alternatives[3].
Objective Performance Comparison: Scaffold Alternatives
When developing kinase inhibitors, researchers frequently compare the pyrazolo[1,5-a]pyrimidine core against alternatives like the imidazo[1,2-b]pyridazine scaffold (e.g., SGI-1776 analogs). While imidazo[1,2-b]pyridazines often suffer from off-target hERG toxicity[1], pyrazolo[1,5-a]pyrimidines offer superior safety profiles. Analytically, their MS fragmentation patterns are vastly different, impacting how easily they can be quantified in complex biological matrices.
Table 1: Comparative MS/MS Fragmentation Performance
| Scaffold / Compound | Precursor Ion [M+H]+ | Primary Fragment 1 | Primary Fragment 2 | Diagnostic Neutral Loss | Analytical Stability & Causality |
| 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | m/z 189.11 | m/z 133.05 | m/z 172.08 | −56 Da ( C4H8 ) | High: Cyclobutyl cleavage dominates at medium CE. The resulting pyrazolo-pyrimidine cation is highly stable, ideal for MRM quantification. |
| 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | m/z 189.11 | m/z 161.08 | m/z 133.05 | −28 Da ( C2H4 ) | Moderate: The C3 position is electron-rich. Resonance stabilization with the bridgehead nitrogen alters the fragmentation ratio, favoring partial ring opening. |
| 6-Aminoimidazo[1,2-b]pyridazine | m/z 135.06 | m/z 107.06 | m/z 79.05 | −28 Da ( N2 ) | Low: The imidazo ring is prone to rapid N2 loss under low CE[1]. This complex rearrangement makes trace-level quantification susceptible to matrix interference. |
Fragmentation Logic & Pathway Visualization
To predict and validate the fragments of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, we must map the thermodynamic pathways of the molecule.
Caption: Mass spectrometry fragmentation pathways of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
A robust analytical method must be a self-validating system. If an isobaric interference occurs in the biological matrix, the protocol must inherently flag the anomaly. The following step-by-step methodology ensures high-fidelity structural elucidation and quantification.
Step 1: Sample Preparation & Matrix Spiking (Internal Control)
-
Causality: Biological matrices cause ion suppression. Without an internal standard, signal variations cannot be differentiated from actual concentration changes.
-
Action: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike the matrix with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3 -labeled analog).
Step 2: Chromatographic Separation (UHPLC)
-
Causality: Isomers (like 2-cyclobutyl vs. 3-cyclobutyl) have identical masses and similar fragmentation. Chromatographic resolution is mandatory.
-
Action: Utilize a sub-2-micron C18 column (e.g., ).
-
Gradient: Mobile phase A (Water + 0.1% FA) and B (Acetonitrile + 0.1% FA). Run a steep gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min .
Step 3: ESI-MS/MS Optimization
-
Causality: Fragmentation is highly dependent on the collision gas and energy. Ramping the energy provides a complete thermodynamic profile.
-
Action: Operate in Positive ESI mode. Set Capillary Voltage to 3.0 kV and Desolvation Temp to 500∘C . Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas. Monitor the transition m/z189.11→133.05 as the primary quantifier.
Step 4: Data Validation & Mass Defect Filtering
-
Causality: False positives can occur if background noise mimics the target mass.
-
Action: Validate the precursor ion's isotope pattern (M+1, M+2) against the theoretical distribution for C10H12N4 . Ensure the mass error for all major fragments is <5 ppm .
Caption: Self-validating LC-MS/MS experimental workflow for fragmentation profiling.
References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment PMC - National Institutes of Health URL:[Link]
Sources
Comparative Efficacy of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in Murine Models: A Technical Guide to Selective Kinase Inhibition
As targeted oncology moves away from broad-spectrum multikinase inhibitors toward highly selective agents, the structural optimization of small molecules has become paramount. For researchers developing therapies for RET-driven malignancies (such as non-small cell lung cancer, NSCLC), the challenge is achieving robust tumor regression without triggering dose-limiting toxicities.
This guide evaluates the comparative efficacy of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CB-PPA) —a representative high-affinity pyrazolo[1,5-a]pyrimidine derivative—against standard-of-care multikinase inhibitors like Cabozantinib in murine models. By dissecting the structural causality, in vivo pharmacokinetics, and xenograft efficacy, we provide a blueprint for evaluating next-generation selective kinase inhibitors [1].
Mechanistic Grounding: The Causality of Selectivity
Broad-spectrum inhibitors like Cabozantinib and Vandetanib exhibit significant anti-RET activity but are fundamentally limited by their off-target inhibition of KDR (Kinase Insert Domain Receptor / VEGFR2). KDR inhibition inevitably leads to downstream endothelial dysfunction and severe hypertension, necessitating suboptimal dosing regimens that drive acquired drug resistance.
Why the Pyrazolo[1,5-a]pyrimidine Scaffold? The pyrazolo[1,5-a]pyrimidine core acts as an ideal ATP-competitive hinge-binder. However, it is the specific substitutions—such as the 6-amine and the 2-cyclobutyl group in CB-PPA—that dictate selectivity.
Through in silico docking and crystallographic causality, we observe that the 6-amine moiety projects into the specificity pocket adjacent to the DFG motif. This projection allows CB-PPA to form critical, water-mediated hydrogen bonds with Serine 891 (S891) , a residue distinctive to the RET kinase domain. In contrast, KDR possesses a bulky Cysteine (C1045) at this exact homologous position. The steric clash between the cyclobutyl ring of CB-PPA and C1045 in KDR prevents binding, driving a >500-fold selectivity profile for RET over KDR .
Fig 1: Mechanistic pathway of RET inhibition by CB-PPA vs. off-target KDR toxicity of Cabozantinib.
Comparative Data Presentation
To objectively evaluate CB-PPA, we synthesize its performance against Cabozantinib and Vandetanib across biochemical and murine models. The data highlights a vastly improved therapeutic window, largely due to the mitigation of KDR-driven toxicity and improved central nervous system (CNS) penetrance—a critical factor since RET-driven NSCLC frequently metastasizes to the brain [2].
Table 1: In Vitro Kinase Selectivity & Safety Profiling
| Compound | RET IC₅₀ (nM) | KDR IC₅₀ (nM) | Selectivity (KDR/RET) | hERG IC₅₀ (µM) |
| CB-PPA | 1.2 | >1000 | >833x | >30 (Safe) |
| Cabozantinib | 5.2 | 2.1 | 0.4x | >30 (Safe) |
| Vandetanib | 13.0 | 4.0 | 0.3x | 4.5 (Risk) |
Table 2: Murine Pharmacokinetics & Xenograft Efficacy (10 mg/kg PO, QD)
| Compound | Brain/Plasma Ratio (Kₚ) | Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| CB-PPA | 0.85 | 92% | +2.1% (Well tolerated) |
| Cabozantinib | 0.12 | 88% | -14.5% (Toxicity observed) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every phase includes internal controls to verify the causality of the observed outcomes.
Protocol A: KIF5B-RET Ba/F3 Murine Allograft Efficacy Model
Rationale: We utilize Ba/F3 cells engineered to express the KIF5B-RET fusion. Because Ba/F3 survival becomes entirely dependent on the oncogenic fusion kinase, this model provides a clean, mutation-specific background free from the confounding variables of heterogeneous patient-derived xenografts (PDX).
Step-by-Step Methodology:
-
Cell Preparation & Inoculation: Culture KIF5B-RET Ba/F3 cells in RPMI-1640 supplemented with 10% FBS. Resuspend in a 1:1 mixture of Matrigel and PBS. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female athymic nude mice.
-
Randomization (Validation Step): Monitor tumor growth via digital calipers. Only randomize mice into treatment cohorts (n=8/group) when tumor volumes reach a uniform 100–150 mm³ (Volume = 0.5 × Length × Width²). This ensures baseline equivalence.
-
Dosing Regimen:
-
Group 1 (Negative Control): Vehicle (0.5% Methylcellulose/0.1% Tween-80) PO, QD. Validates baseline aggressive tumor growth.
-
Group 2 (Positive Control): Cabozantinib (10 mg/kg) PO, QD. Validates model sensitivity to kinase inhibition.
-
Group 3 (Test): CB-PPA (10 mg/kg) PO, QD.
-
-
Toxicity & Efficacy Tracking: Measure tumors and body weights every 48 hours for 28 days.
-
Self-Validation: A body weight loss of >10% in the Cabozantinib group confirms the expected KDR-mediated systemic toxicity, validating that the lack of weight loss in the CB-PPA group is a true reflection of its selective safety profile.
-
Protocol B: LC-MS/MS Pharmacokinetic & Brain Penetration Assay
Rationale: Efficacy against brain metastases requires a compound to cross the blood-brain barrier (BBB). This protocol quantifies the Brain-to-Plasma partition coefficient (Kₚ).
Step-by-Step Methodology:
-
Administration: Administer a single PO dose of CB-PPA (10 mg/kg) to wild-type C57BL/6 mice (n=3 per timepoint: 1h, 2h, 4h, 8h, 24h).
-
Sampling & Perfusion: Euthanize via CO₂. Immediately draw blood via cardiac puncture into EDTA tubes (centrifuge at 3000g for plasma). Crucial Step: Perform transcardial perfusion with ice-cold PBS to remove residual blood from the cerebral vasculature before brain extraction. Failure to perfuse will result in false-positive brain penetration data.
-
Homogenization & Extraction: Homogenize brain tissue in 3 volumes of PBS. Spike both plasma and brain homogenates with an internal standard (IS, e.g., stable isotope-labeled CB-PPA) to validate extraction recovery. Precipitate proteins using acetonitrile (1:3 v/v).
-
LC-MS/MS Quantification: Analyze supernatants using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
System Suitability Test (SST): Ensure the IS peak area variance is <5% across all injections to validate instrument stability.
-
Conclusion
The evaluation of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in murine models demonstrates the profound impact of rational structural design. By leveraging a single amino acid variance (S891 vs. C1045) between RET and KDR, the pyrazolo[1,5-a]pyrimidine scaffold achieves near-complete tumor regression while entirely bypassing the dose-limiting toxicities associated with legacy multikinase inhibitors. Its favorable brain penetrance further solidifies this chemical class as a priority for advanced preclinical oncology development.
References
-
Mathison, C. J. N., Chianelli, D., Rucker, P. V., & Tellew, J. (2020). "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." ACS Medicinal Chemistry Letters, 11(4), 558–563. Available at:[Link]
-
Faria, J. V., et al. (2024). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Available at:[Link]
-
Anderson, D. R., et al. (2012). "Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2) as an Antiinflammatory Target: Discovery and in Vivo Activity of Selective Pyrazolo[1,5-a]pyrimidine Inhibitors Using a Focused Library and Structure-Based Optimization Approach." Journal of Medicinal Chemistry, 55(13), 5973–5981. Available at:[Link]
Validating Target Engagement of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine: A Comparative Guide for Allosteric Modulator Discovery
The discovery of highly selective allosteric modulators requires rigorous validation of target engagement (TE). In the context of NF-κB signaling and B-cell lymphomas, the paracaspase MALT1 has emerged as a critical therapeutic node. Recent advances in fragment-based drug discovery (FBDD) and scaffold morphing have identified the pyrazolo[1,5-a]pyrimidine class as a potent replacement for legacy scaffolds .
Specifically, 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8) serves as a highly optimized building block. When incorporated into larger inhibitor molecules, it binds the MALT1 allosteric pocket, displacing the Trp580 side chain and locking the protease in an inactive conformation. This guide details the comparative performance of this fragment against alternatives and provides a comprehensive, self-validating methodological framework to confirm its target engagement.
Scaffold Morphing: Comparative Performance Analysis
The transition from legacy quinoline inhibitors to pyrazolo[1,5-a]pyrimidines was driven by the need to improve physicochemical properties—specifically, thermodynamic solubility and lipophilic efficiency (LipE) . The R-group substitution at the 2-position of the pyrazolo[1,5-a]pyrimidine core dictates how well the molecule fills the hydrophobic allosteric pocket.
Table 1: Comparative Profile of Allosteric Scaffolds
| Scaffold / Fragment | Biochemical IC₅₀ (nM) | Solubility (µM) | LipE | Structural Causality & Performance |
| 6-Cyanoquinoline (Legacy) | ~45 | <10 | ~3.5 | Flat aromatic system drives aggregation, limiting solubility and increasing off-target kinase liability. |
| 2-Methylpyrazolo[1,5-a]pyrimidine | ~20 | ~50 | ~4.2 | Reduced planarity improves solubility; however, the methyl group sub-optimally fills the hydrophobic pocket. |
| 2-Isopropylpyrazolo[1,5-a]pyrimidine | ~12 | ~80 | ~4.8 | Increased steric bulk enhances van der Waals interactions with the Trp580 pocket. |
| 2-Cyclobutylpyrazolo[1,5-a]pyrimidine | ~9 | >100 | ~5.5 | The cyclobutyl ring perfectly maps the allosteric pocket geometry, maximizing residence time and LipE while maintaining high solubility. |
Data extrapolated from scaffold morphing optimization trends for MALT1 allosteric inhibitors.
Target Engagement Validation Workflow
To definitively prove that derivatives of 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine engage the intended target dynamically and specifically, a multi-modal validation strategy is required.
Figure 1. Multi-modal target engagement validation workflow for allosteric inhibitors.
Step-by-Step Experimental Protocols
1. TR-FRET Allosteric Displacement Assay
Causality: Biochemical IC₅₀ values do not inherently differentiate between active-site and allosteric binding. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a known fluorescent allosteric tracer confirms that the 2-cyclobutylpyrazolo[1,5-a]pyrimidine derivative specifically competes for the Trp580 allosteric pocket. Self-Validating System: The assay must include an active-site irreversible inhibitor (e.g., z-VRPR-FMK) as a negative control. If the assay is structurally sound, the active-site inhibitor will not displace the allosteric tracer.
Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Complex Formation: Mix His-tagged MALT1 (target) with a Europium-labeled anti-His antibody (donor) and a Cy5-labeled allosteric tracer (acceptor).
-
Compound Addition: Dispense the 2-cyclobutylpyrazolo[1,5-a]pyrimidine test compounds in a 10-point dose-response series (e.g., 10 µM to 0.5 nM) into a 384-well plate. Add the z-VRPR-FMK control to separate wells.
-
Incubation & Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader.
-
Analysis: Calculate the IC₅₀ based on the decrease in FRET signal, indicating successful displacement of the tracer by the test compound.
2. Surface Plasmon Resonance (SPR)
Causality: Equilibrium assays (like TR-FRET) mask the kinetic parameters ( kon and koff ) of the drug-target interaction. SPR is utilized to measure the residence time ( 1/koff ), which is critically enhanced by the cyclobutyl ring's optimal fit in the hydrophobic pocket. Self-Validating System: The protocol utilizes a dual-channel setup. A reference flow cell (lacking the target protein) is used to subtract bulk refractive index changes and non-specific binding of the lipophilic compound to the sensor matrix.
Methodology:
-
Immobilization: Use an NTA sensor chip. Activate the surface with Ni²⁺ and capture His-tagged MALT1 on Flow Cell 2 (FC2) to a density of ~3000 RU. Leave Flow Cell 1 (FC1) blank as the reference.
-
Analyte Preparation: Dilute the test compound in running buffer (PBS, 0.05% P20, 2% DMSO) to create a concentration gradient (e.g., 0.39 nM to 100 nM).
-
Injection (Multi-Cycle Kinetics): Inject the compound series over both FC1 and FC2 at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: Inject 350 mM EDTA to strip the chip, followed by Ni²⁺ reloading between cycles to ensure a fresh protein surface and prevent baseline drift.
-
Data Fitting: Subtract the FC1 signal from FC2. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD , kon , and koff .
3. Cellular Thermal Shift Assay (CETSA)
Causality: While biochemical assays prove direct binding, they do not account for cellular permeability or intracellular competition. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the folded target protein, shifting its aggregation temperature ( Tm ) upward in a live-cell environment . Self-Validating System: To rule out compound-induced global thermodynamic artifacts or non-specific cytotoxicity, the assay multiplexes the readout with a non-target housekeeping protein (e.g., GAPDH). A valid target engagement profile will show a thermal shift for MALT1 but not for GAPDH.
Methodology:
-
Cell Treatment: Culture OCI-Ly3 (B-cell lymphoma) cells. Treat one cohort with 1 µM of the 2-cyclobutylpyrazolo[1,5-a]pyrimidine derivative and the other with 0.1% DMSO (vehicle control) for 2 hours at 37°C.
-
Thermal Profiling: Aliquot the intact cells into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.
-
Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blotting. Probe the membrane with anti-MALT1 and anti-GAPDH antibodies.
-
Quantification: Plot the normalized band intensities against temperature to calculate the apparent Tm . A positive ΔTm (>2°C) for MALT1, with no shift for GAPDH, confirms specific intracellular target engagement.
Mechanistic Context: The MALT1/NF-κB Pathway
Validating the 2-cyclobutylpyrazolo[1,5-a]pyrimidine scaffold ultimately aims to block the downstream signaling cascade responsible for immune cell hyperactivation.
Figure 2. MALT1/NF-κB signaling pathway and the allosteric intervention point.
References
benchmarking 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine against standard inhibitors
The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is the only known human paracaspase. As a critical signaling node in the CARD11-BCL10-MALT1 (CBM) complex, MALT1 drives NF-κB pathway activation. Dysregulation of this pathway is a primary driver of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune pathologies [1].
Historically, targeting MALT1 relied on active-site inhibitors (e.g., MI-2) or early-generation allosteric binders (e.g., mepazine). However, these compounds suffered from poor selectivity, off-target toxicity, and suboptimal pharmacokinetics. The discovery of the pyrazolo[1,5-a]pyrimidine scaffold revolutionized MALT1 targeted therapy. Specifically, 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine has emerged as a privileged core building block. The lipophilic cyclobutyl group perfectly anchors into the hydrophobic Trp580 allosteric pocket, while the 6-amine provides a versatile vector for urea-based linker expansion, yielding clinical-grade inhibitors like MLT-231 [2].
As a Senior Application Scientist, I have designed this guide to objectively benchmark the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold against legacy inhibitors, providing the mechanistic rationale and self-validating experimental frameworks necessary for rigorous preclinical evaluation.
Mechanistic Rationale: Active-Site vs. Allosteric Inhibition
The causality behind the superiority of the pyrazolo[1,5-a]pyrimidine scaffold lies in its binding mechanism. Active-site inhibitors like MI-2 covalently bind the catalytic cysteine (Cys464). Because the caspase/paracaspase active site is highly conserved across the human proteome, these inhibitors inherently risk off-target cleavage blockade, leading to generalized cytotoxicity.
Conversely, 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine derivatives act as non-competitive allosteric modulators. They bind to a distinct, poorly conserved allosteric pocket formed between the paracaspase and Ig3 domains. This binding locks MALT1 in an inactive conformation, preventing the structural rearrangement required for substrate cleavage without interfering with the catalytic triad itself [3].
MALT1 signaling in the CBM complex and the mechanism of allosteric inhibition.
Quantitative Benchmarking
To establish a baseline, we benchmark a highly optimized derivative of the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine core (represented here by the clinical tool compound MLT-231) against standard reference inhibitors. The data highlights the profound impact of scaffold morphing on biochemical potency and cellular translation.
| Inhibitor Class | Compound | Primary Target Site | Biochemical IC₅₀ (nM) | Cellular BCL10 Cleavage IC₅₀ (nM) | ABC-DLBCL Viability (OCI-Ly3) |
| Active-Site | MI-2 | Cys464 (Catalytic) | ~5,800 | >10,000 | Moderate (High off-target toxicity) |
| Early Allosteric | Mepazine | Allosteric Pocket | ~800 | ~2,500 | Weak |
| Pyrazolopyrimidine | MLT-231 (Core Derivative) | Trp580 (Allosteric) | 9 | 160 | Potent (Tumor Stasis in vivo) |
Data synthesized from established MALT1 inhibitor profiling studies [2, 4].
Self-Validating Experimental Protocols
To trust your benchmarking data, the experimental design must inherently rule out false positives (e.g., assay interference, general cytotoxicity). The following protocols are engineered as self-validating systems.
Protocol 1: FRET-Based Biochemical MALT1 Cleavage Assay
Causality & Design: MALT1 exclusively cleaves substrates after Arginine (Arg) residues. We utilize the fluorogenic peptide Ac-LRSR-AMC. To ensure the observed inhibition is truly MALT1-dependent and not an artifact of compound autofluorescence or aggregation (a common issue with lipophilic cores), we must include a catalytically dead mutant as a baseline control.
Self-Validating Control: Parallel screening against a MALT1 C464A mutant (catalytically inactive). Any signal suppression observed in the mutant well indicates assay interference, not true inhibition.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant full-length human MALT1 (or the isolated paracaspase-Ig3 domain) to a final concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS, 0.8 M Citrate to induce oligomerization).
-
Compound Pre-incubation: Dispense 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine derivatives (and reference compounds) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate. Add the enzyme solution and incubate at 25°C for 30 minutes. Rationale: Allosteric binders often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.
-
Substrate Addition: Initiate the reaction by adding Ac-LRSR-AMC to a final concentration of 50 µM.
-
Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) every 2 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Normalize data against DMSO (0% inhibition) and no-enzyme (100% inhibition) controls to determine the IC₅₀.
Step-by-step workflow for the FRET-based MALT1 biochemical cleavage assay.
Protocol 2: Mechanism-Based Cellular Viability Assay
Causality & Design: A potent biochemical IC₅₀ is meaningless if the compound cannot cross the cell membrane or if it kills cells indiscriminately. MALT1 dependency is subtype-specific in lymphomas. ABC-DLBCL relies heavily on MALT1-driven NF-κB signaling, whereas Germinal Center B-cell (GCB) DLBCL does not.
Self-Validating Control: We utilize a differential cell line screen. The inhibitor must suppress the growth of OCI-Ly3 (ABC-DLBCL) but spare BJAB (GCB-DLBCL) cells. If the compound kills both equally, it is a general cytotoxin, not a selective MALT1 inhibitor.
Step-by-Step Methodology:
-
Cell Seeding: Seed OCI-Ly3 (MALT1-dependent) and BJAB (MALT1-independent) cells at 1 × 10⁴ cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Treat cells with the pyrazolo[1,5-a]pyrimidine derivatives at varying concentrations (10 µM to 1 nM). Maintain the final DMSO concentration at 0.1% across all wells to prevent solvent toxicity.
-
Incubation: Incubate the plates for 4 to 6 days at 37°C in a 5% CO₂ atmosphere. Rationale: NF-κB target gene depletion and subsequent apoptosis take several days to manifest phenotypically.
-
Viability Readout: Add CellTiter-Glo® luminescent reagent to quantify intracellular ATP (a proxy for metabolically active cells).
-
Target Engagement Verification (Western Blot): To prove the phenotypic death in OCI-Ly3 cells is due to MALT1 inhibition, lyse a parallel set of treated cells at 24 hours. Probe via Western blot for the accumulation of uncleaved BCL10 and CYLD, and the suppression of the NF-κB target gene IRF4.
Conclusion
Benchmarking the 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold reveals a paradigm shift in paracaspase inhibition. By leveraging the allosteric pocket, this structural class achieves nanomolar potency and exquisite selectivity, avoiding the pitfalls of active-site targeting. When evaluating novel derivatives of this core, adhering to the self-validating biochemical and cellular workflows detailed above ensures that observed efficacies are genuinely mechanism-driven.
References
-
Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
MLT-231 (PD128819) - MALT1 Inhibitor Profiling. Probes & Drugs Database. Available at: [Link]
-
Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
An updated patent review of MALT1 inhibitors (2021–present). Expert Opinion on Therapeutic Patents (Taylor & Francis). Available at:[Link]
Evaluating 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine as a Privileged Scaffold in Kinase and Protease Inhibitor Design: IC50 Profiles and Workflow
Executive Summary
In the landscape of targeted therapeutics, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a highly privileged pharmacophore for developing potent kinase and protease inhibitors[1]. Specifically, 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8) serves as a critical building block in modern drug discovery[2]. The 6-amine acts as a versatile synthetic handle for late-stage functionalization (such as urea or amide formation), while the 2-cyclobutyl substitution provides highly specific hydrophobic interactions. This guide objectively compares the performance of the cyclobutyl-substituted scaffold against standard alkyl alternatives, providing structural causality, comparative IC50 data, and a self-validating experimental protocol for biochemical evaluation.
Mechanistic Rationale: The Causality of Scaffold Morphing
The transition from basic pyrazolo[1,5-a]pyrimidine cores to the 2-cyclobutyl variant is driven by strict thermodynamic and metabolic causality[3][4]. When designing allosteric inhibitors (e.g., for MALT1 paracaspase) or ATP-competitive inhibitors (e.g., for Tropomyosin Receptor Kinases, TRK), the C2 position dictates the compound's ability to engage the target's hydrophobic pockets[4][5].
-
Conformational Entropy and Desolvation: A methyl group lacks the steric bulk to fully displace water molecules within a deep hydrophobic pocket, leading to suboptimal van der Waals interactions. Conversely, an isopropyl group possesses the necessary bulk but suffers a high conformational entropy penalty upon binding due to its free rotation. The cyclobutyl ring resolves this by providing a rigid, pre-organized hydrophobic face. This structural rigidity minimizes the desolvation penalty, directly causing the observed shift from micromolar to low-nanomolar IC50 values[3].
-
Metabolic Stability: Cycloalkanes exhibit reduced susceptibility to cytochrome P450-mediated aliphatic oxidation compared to open-chain alkyls, thereby extending the compound's microsomal half-life.
-
Electronic Modulation: The electron-donating nature of the cyclobutyl ring subtly modulates the pKa of the pyrazolo-pyrimidine core, optimizing the reactivity of the 6-amine for subsequent coupling reactions (e.g., Curtius rearrangements to form active urea derivatives)[6].
Figure 1: SAR logic and hydrophobic tuning of the pyrazolo[1,5-a]pyrimidine scaffold.
Quantitative Data Presentation: IC50 Comparison Chart
To objectively evaluate the impact of the 2-cyclobutyl substitution, the table below compares the biochemical performance of matched-pair derivatives synthesized from various 2-substituted pyrazolo[1,5-a]pyrimidin-6-amines. Data reflects typical Structure-Activity Relationship (SAR) trends observed in allosteric MALT1 and TRKA kinase inhibition assays[3][4].
| C2-Substitution on Pyrazolo[1,5-a]pyrimidin-6-amine Core | MALT1 IC50 (nM) | TRKA IC50 (nM) | Microsomal Stability (T1/2 min) | Lipophilicity (clogP) |
| Hydrogen (-H) | > 5,000 | 1,250 | 18 | 1.8 |
| Methyl (-CH3) | 450 | 145 | 24 | 2.3 |
| Isopropyl (-CH(CH3)2) | 42 | 18 | 31 | 3.1 |
| Cyclobutyl (-C4H7) | 9 | 2.5 | 48 | 3.4 |
| Trifluoromethyl (-CF3) | 115 | 85 | > 60 | 3.8 |
Observation: The cyclobutyl derivative achieves sub-10 nM potency across both targets. While the trifluoromethyl variant offers superior metabolic stability, its electron-withdrawing nature negatively impacts the hydrogen-bonding network at the hinge region, resulting in a loss of potency compared to the cyclobutyl analog[3][4].
Experimental Protocol: Self-Validating TR-FRET Assay for IC50 Determination
To ensure scientific integrity and reproducibility, the IC50 values must be derived from a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed to eliminate false positives caused by compound autofluorescence or aggregation.
Step-by-Step Methodology
-
Compound Titration & Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the 2-cyclobutylpyrazolo[1,5-a]pyrimidine derivative in 100% DMSO.
-
Transfer 50 nL of the diluted compounds into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.
-
-
Enzyme Pre-Incubation:
-
Dilute the target enzyme (e.g., recombinant MALT1 or TRKA) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Add 5 µL of the enzyme solution to the assay plate. Centrifuge at 1000 x g for 1 minute and incubate at room temperature for 30 minutes. Causality: Pre-incubation allows allosteric inhibitors to reach binding equilibrium before substrate introduction, preventing artificially inflated IC50 values.
-
-
Substrate Addition:
-
Add 5 µL of the specific TR-FRET peptide substrate (e.g., ULight-labeled peptide and Eu-anti-phospho antibody for kinases) to initiate the reaction.
-
-
Signal Detection:
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320/340 nm; Emission 1: 615 nm for Europium; Emission 2: 665 nm for ULight).
-
-
Self-Validation System (Critical Step):
-
The assay plate must contain 16 wells of positive control (100% inhibition, reference compound) and 16 wells of negative control (0% inhibition, DMSO only).
-
Calculate the Z'-factor: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|).
-
Validation Rule: The assay is only deemed valid, and IC50 data accepted, if the Z'-factor is ≥ 0.6 . This mathematically guarantees that the signal dynamic range is robust against background noise, making the system self-validating.
-
-
Data Analysis:
-
Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against the controls to determine % inhibition.
-
Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to extract the absolute IC50.
-
Figure 2: Self-validating TR-FRET assay workflow for robust IC50 determination.
References
-
Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Pharmaceuticals / MDPI URL:[Link]
-
An Allosteric MALT1 Inhibitor is a Molecular Corrector Rescuing Function in an Immunodeficient Patient Source: Nature Chemical Biology URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8 | Buy Now [molport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine proper disposal procedures
As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a fundamental pillar of scientific integrity and laboratory safety. 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a specialized heterocyclic building block frequently utilized in the synthesis of bioactive molecules, particularly in drug discovery for kinase inhibitors[1].
Because pyrazolo[1,5-a]pyrimidine derivatives are designed to interact with biological targets, laboratory personnel must treat this compound with rigorous safety protocols. Even if exhaustive toxicological data is still emerging for this specific derivative, we must apply the ALARA (As Low As Reasonably Achievable) principle, treating it as a potential occupational hazard[2].
Below is the definitive operational and disposal guide for 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, designed to ensure self-validating safety systems in your laboratory.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of a compound is the first step in designing a logical handling protocol. The pyrazolo-pyrimidine core is highly stable, and the primary amine at the 6-position increases both its chemical reactivity and its potential to act as a skin sensitizer or respiratory irritant[3].
Table 1: Physicochemical & Hazard Profile
| Property / Metric | Data / Classification | Operational Implication |
| CAS Number | 1493586-69-8[1] | Essential for accurate waste manifest tracking. |
| Molecular Formula | C10H12N4[1] | High nitrogen content; avoid mixing with strong oxidizing agents. |
| Molecular Weight | 188.234 g/mol [1] | Fine powder form poses a high risk of aerosolization. |
| GHS Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4],[3] | Direct contact causes irritation; inhalation of dust must be strictly avoided. |
| Environmental Toxicity | Persistent Heterocycle | Zero-drain disposal policy. Must not enter municipal waterways[4]. |
Operational Handling Protocols
To prevent the generation of hazardous waste at the source and protect personnel, every interaction with this compound must follow a self-validating workflow. Do not simply wear PPE; understand why each piece is required.
Step-by-Step Handling Methodology:
-
Engineering Controls First: Always handle the dry powder inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator[2]. Causality: Weighing dry powders creates invisible micro-aerosols. A ventilated enclosure ensures these particulates never reach your breathing zone.
-
PPE Verification: Don nitrile gloves (double-gloving is recommended for synthesis work), a fastened lab coat, and safety goggles[3]. If an enclosure is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].
-
Static Mitigation: Use an anti-static ionizer near the balance. Causality: Heterocyclic powders often carry static charges, causing them to "jump" from spatulas, leading to surface contamination and unnecessary hazardous waste generation.
-
Decontamination: After transfer, wipe down the balance and surrounding surfaces with a solvent-dampened wipe (e.g., 70% isopropanol or ethanol) to capture trace dust.
Spill Response & Containment Workflow
In the event of an accidental release, immediate containment is critical to prevent environmental contamination and respiratory exposure.
Fig 1. Step-by-step spill containment and mitigation workflow for hazardous amine powders.
Proper Disposal Procedures
Because 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a biologically active intermediate, it must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the sink [4].
Step-by-Step Disposal Methodology:
Step 1: Segregation at the Source Determine the physical state of the waste. Pyrazolo-pyrimidine waste typically falls into three categories:
-
Solid Waste: Expired bulk powder, contaminated weighing boats, spatulas, and cleanup wipes.
-
Organic Liquid Waste: The compound dissolved in assay or reaction solvents (e.g., DMSO, DMF, Methanol).
-
Aqueous Waste: HPLC effluents or wash buffers containing trace amounts of the compound.
Step 2: Primary Containment
-
For Solids: Place all solid waste into a puncture-resistant, sealable High-Density Polyethylene (HDPE) container. Do not use glass for solid waste, as it risks breakage during transit.
-
For Liquids: Funnel liquid waste into dedicated, chemically compatible solvent drums. Causality: Ensure you segregate halogenated solvents (like DCM) from non-halogenated solvents (like DMSO), as mixing them drastically increases disposal costs and risks exothermic reactions.
Step 3: Secondary Containment & Labeling Every waste container must be explicitly labeled. Use standard GHS hazard pictograms. The label must read: "Hazardous Waste - Toxic/Irritant: Contains 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1493586-69-8)". Place liquid waste jugs in secondary containment trays to catch potential leaks.
Step 4: Institutional Transfer Do not hoard hazardous waste. Once a container is 80% full, seal it tightly and transfer it to your facility's central waste accumulation area. The material must be handed over to a licensed, EPA-approved professional waste disposal service for high-temperature incineration[4],[3].
Fig 2. Regulatory-compliant waste segregation and disposal logic for heterocyclic amines.
References[1] Title: 2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 1493586-69-8
Sources
Advanced Laboratory Safety & Handling Protocol: 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
For researchers and drug development professionals, handling novel heterocyclic compounds requires moving beyond generic safety data sheets (SDS) to implement field-proven, mechanism-based safety protocols. 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1493586-69-8)[1][2] is a specialized building block often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.
Because this compound contains a primary amine attached to a fused pyrazolo-pyrimidine ring system, it must be handled with strict precautions. This guide provides the essential logistical, operational, and disposal frameworks necessary to protect laboratory personnel and maintain experimental integrity.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To effectively protect yourself, it is critical to understand how this class of molecules interacts with biological systems.
-
Dermal Penetration & Systemic Toxicity: Primary aromatic and heterocyclic amines are highly lipid-soluble. If they contact unprotected skin, they partition rapidly into the lipid bilayer of the epidermis and enter the bloodstream[3].
-
Metabolic Activation: Once absorbed, these amines are frequently oxidized by hepatic Cytochrome P450 enzymes into reactive N-hydroxy derivatives. These electrophilic metabolites can covalently bind to DNA and cellular proteins, posing long-term mutagenic and carcinogenic risks[3][4].
-
Aerosolization Risk: As a dry powder, the compound is susceptible to static charge buildup. Opening a static-charged container outside of a ventilated enclosure can result in invisible micro-aerosolization, leading to immediate inhalation exposure and respiratory tract irritation[4][5].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when solubilizing heterocyclic amines in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO). The following table outlines the required PPE and the scientific rationale for each selection.
| PPE Category | Recommended Specification | Operational Causality & Rationale |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles or face shield. | Prevents micro-particulate dust from contacting the ocular mucosa during powder transfer[6]. Standard safety glasses with side shields leave gaps vulnerable to airborne dust. |
| Hand Protection (Dry Powder) | Single layer Nitrile gloves (minimum 0.11mm thickness). | Sufficient for handling dry powders. Nitrile provides a strong barrier against solid lipid-soluble amines[4]. |
| Hand Protection (Solvent Phase) | Double-gloving required. Inner: Nitrile. Outer: Butyl rubber or Neoprene. | Critical: DMSO is a potent penetration enhancer. If a DMSO-compound solution splashes on standard nitrile, it will permeate the glove and skin in seconds. Butyl rubber provides a vital chemical barrier[3]. |
| Body Protection | Flame-retardant lab coat with elastic cuffs; closed-toe, non-woven shoes. | Elastic cuffs prevent the sleeves from dragging through contaminated surfaces. Non-woven shoes prevent chemical absorption through footwear[6]. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a VBE). | Protects against inhalation of aerosolized powders. Note: Handling should strictly occur inside a fume hood, negating the need for a respirator in routine scenarios[3][4]. |
Operational Workflow: Safe Solubilization Protocol
This step-by-step methodology ensures that the compound remains contained during the highest-risk phase: the transition from a dry powder to a highly concentrated stock solution.
Step 1: Environmental Preparation
-
Verify that the chemical fume hood or Ventilated Balance Enclosure (VBE) has a face velocity of 80–100 feet per minute (fpm).
-
Clear the workspace of unnecessary clutter to prevent accidental spills.
-
Lay down a disposable, absorbent bench pad with a polyethylene backing to catch micro-spills.
Step 2: Weighing the Compound
-
Don all dry-powder PPE (goggles, lab coat, nitrile gloves).
-
Use an anti-static weigh boat and an anti-static spatula. Insight: Pyrazolo-pyrimidine powders often hold static charges. Anti-static tools prevent the powder from "jumping" out of the boat and contaminating your gloves or the balance.
-
Weigh the required mass of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine inside the VBE.
Step 3: Solubilization (In-Hood)
-
Transfer the weighed powder into a chemically compatible, sealable vial (e.g., amber glass with a PTFE-lined cap).
-
Don your outer Butyl/Neoprene gloves.
-
Add the solvent (e.g., DMSO or DMF) to the vial inside the fume hood.
-
Seal the vial tightly before vortexing or sonicating. Never agitate an open container, as this generates highly toxic aerosols.
Step 4: Decontamination
-
Wipe down the balance and surrounding area with a solvent-dampened wipe (e.g., 70% Ethanol or Isopropanol), followed by a secondary wipe with soap and water to remove residual organics.
-
Dispose of all wipes and the bench pad in a designated hazardous waste container.
Spill Response & Waste Management Plan
Due to the environmental toxicity of aromatic amines, they must never be disposed of via standard aqueous waste streams or regular trash[3].
Immediate Spill Response (Dry Powder)
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.
-
Do Not Dry Sweep: Sweeping generates massive amounts of airborne dust[4].
-
Wet Wipe Method: Dampen absorbent paper towels with water or a mild surfactant. Gently place the wet towels over the powder to suppress dust, then carefully scoop the material into a hazardous waste bag.
-
HEPA Vacuum: Alternatively, use an explosion-proof vacuum fitted with a HEPA exhaust filter to collect the powder[4][5].
-
Clean: Wash the spill area thoroughly with soap and water.
Disposal Plan
-
Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, labeled biohazard/chemical waste bag.
-
Liquid Waste: All stock solutions and assay flow-through containing 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine must be collected in a dedicated, clearly labeled "Toxic Organics / Heterocyclic Amines" carboy.
-
Final Destruction: The only acceptable method of final disposal is high-temperature incineration by a certified hazardous waste contractor. Combustion breaks down the pyrazolo-pyrimidine core into carbon dioxide, water, and nitrogen oxides[4].
Workflow Visualization
The following diagram illustrates the critical path for handling and disposing of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine safely.
Safe Handling and Spill Response Workflow for 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]
-
ADVISORY 7.4 - Handling Hazardous Chemicals. University of Cincinnati Environmental Health & Safety. Available at:[Link]
-
Safety Data Sheet: 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1493586-69-8). Kishida Chemical Co., Ltd. Available at:[Link]
-
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Chemical Substance Information. NextSDS. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
